2-(4-Pentylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pentylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVVJAWWNQMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385619 | |
| Record name | 4-n-Pentylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14377-21-0 | |
| Record name | 4-n-Pentylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Pentylphenyl)acetic Acid
CAS Number: 14377-21-0
This technical guide provides a comprehensive overview of 2-(4-Pentylphenyl)acetic acid, a versatile carboxylic acid derivative. The information is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, experimental protocols, and insights into its potential applications.
Chemical and Physical Properties
This compound is a white to yellow solid at room temperature.[1] It is characterized by a phenylacetic acid core substituted with a pentyl group at the para position. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14377-21-0 | [2][3] |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| Boiling Point | 333.6 °C | [4] |
| Appearance | White to Yellow Solid | [1] |
| Purity | ≥98% | [2] |
| Storage | Room temperature, dry | [2][4] |
| XLogP3 (Computed) | 3.9 | [3] |
Spectroscopic Data
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the aliphatic protons of the pentyl chain. The aromatic protons would likely appear as two doublets in the aromatic region. The benzylic CH₂ group would present as a singlet. The pentyl group would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the benzylic carbon, and the five carbons of the pentyl chain.
Expected IR Spectral Data: The infrared spectrum is anticipated to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp peak for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present.
Expected Mass Spectrometry Data: The mass spectrum would show the molecular ion peak (M⁺) at m/z 206. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pentyl chain.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for preparing similar phenylacetic acid derivatives is through the hydrolysis of the corresponding benzyl cyanide.
General Experimental Protocol: Synthesis of Phenylacetic Acid Derivatives via Benzyl Cyanide Hydrolysis
This protocol outlines a general procedure for the synthesis of phenylacetic acids from benzyl cyanides, which can be adapted for the synthesis of this compound. The initial step would involve the synthesis of 4-pentylbenzyl cyanide.
Materials:
-
4-Pentylbenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Mechanical stirrer
-
Reflux condenser
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix water and concentrated sulfuric acid in appropriate proportions.
-
Add 4-pentylbenzyl cyanide to the acidic solution.
-
Heat the mixture to reflux and stir vigorously for several hours to ensure complete hydrolysis.[5]
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
This compound is primarily recognized as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[4]
Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] These drugs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[7] The structure of this compound, with its lipophilic pentyl group, makes it a suitable scaffold for the development of novel NSAIDs with potentially improved potency or altered pharmacokinetic profiles.
Diagram 2: NSAID Mechanism of Action
Caption: Inhibition of prostaglandin synthesis by NSAIDs.
Component for Targeted Protein Degradation (TPD)
The search results indicate that this compound is classified as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Carboxylic acid moieties are often used as handles for attaching these components to the linker. The structure of this compound could serve as a precursor to a ligand for a target protein of interest.
Diagram 3: PROTAC Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-n-Pentylphenylacetic acid | C13H18O2 | CID 2840098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Pentylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Pentylphenyl)acetic acid, an important intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding these properties is crucial for its application in research and drug development, influencing factors such as formulation, bioavailability, and biological activity.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | Chemdiv |
| Molecular Weight | 206.28 g/mol | Chemdiv |
| CAS Number | 14377-21-0 | |
| Boiling Point | 333.6 °C (Predicted) | |
| Melting Point | Not available | |
| Solubility | Slightly soluble in water; more soluble in organic solvents.[1] Specific experimental data in common solvents like water, ethanol, and acetone are not readily available. | |
| pKa | Not available | |
| LogP | 3.9912 (Predicted) | [2] |
Experimental Protocols
While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature, standard methodologies for organic acids can be applied.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[3][4][5] A sharp melting range is indicative of a pure compound.
Solubility Determination
The solubility of this compound in various solvents can be determined by the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods. For sparingly soluble substances, methods involving co-solvents or chromatographic techniques are often employed.[6]
Potentiometric Titration Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method or estimated by HPLC.[8]
HPLC-based Methodology:
-
A reversed-phase HPLC column (e.g., C18) is used.
-
A series of standard compounds with known LogP values are injected to create a calibration curve by correlating their retention times with their LogP values.
-
This compound is then injected under the same chromatographic conditions.
-
The LogP of the compound is determined from its retention time using the calibration curve.[9][10][11][12]
Biological Activity and Signaling Pathway
This compound is primarily recognized as a key intermediate in the synthesis of various NSAIDs. This strongly suggests that its mechanism of action, and that of its derivatives, is likely related to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.
Inhibition of Prostaglandin Synthesis:
Below is a diagram illustrating the general workflow for synthesizing an NSAID from this compound and the subsequent mechanism of action.
References
- 1. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Compound (4-pentylphenyl)acetic acid - Chemdiv [chemdiv.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. studylib.net [studylib.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. acdlabs.com [acdlabs.com]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Prostaglandin Biosynthesis | Semantic Scholar [semanticscholar.org]
- 15. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 17. Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Pentylphenyl)acetic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological relevance of 2-(4-Pentylphenyl)acetic acid, an important intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Molecular Structure and Chemical Properties
This compound is an aromatic carboxylic acid. The structure consists of a benzene ring substituted at the para position (1,4 positions) with a pentyl group and an acetic acid moiety. This amphiphilic structure, featuring a nonpolar alkyl chain and a polar carboxylic acid group, is a common motif in pharmacologically active molecules.
Molecular Formula and Structure
-
IUPAC Name: this compound[2]
-
SMILES: CCCCCC1=CC=C(C=C1)CC(=O)O[2]
-
InChI Key: YAAVVJAWWNQMCY-UHFFFAOYSA-N[2]
2D Structure:
Caption: 2D representation of this compound.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 14377-21-0 | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |
| Boiling Point | 333.6 °C (Predicted) | |
| logP (Computed) | 3.9 | [2] |
| Purity | Typically ≥97% | [3] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) |
| ~7.1-7.2 | Doublet | 2H | Aromatic CH (ortho to CH₂) |
| ~7.0-7.1 | Doublet | 2H | Aromatic CH (ortho to pentyl) |
| ~3.6 | Singlet | 2H | Methylene (-CH₂ COOH) |
| ~2.6 | Triplet | 2H | Benzylic Methylene (-CH₂ -(CH₂)₃CH₃) |
| ~1.6 | Multiplet | 2H | Pentyl (-CH₂-CH₂ -CH₂CH₂CH₃) |
| ~1.3 | Multiplet | 4H | Pentyl (-CH₂CH₂-CH₂CH₂ -CH₃) |
| ~0.9 | Triplet | 3H | Terminal Methyl (-CH₂CH₃ ) |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178-180 | Carboxylic Acid (-C OOH) |
| ~140-142 | Aromatic C (para, attached to pentyl) |
| ~130-132 | Aromatic C (para, attached to CH₂COOH) |
| ~129-130 | Aromatic C H (ortho to CH₂) |
| ~128-129 | Aromatic C H (ortho to pentyl) |
| ~40-42 | Methylene (-C H₂COOH) |
| ~35-36 | Benzylic Methylene (-C H₂-(CH₂)₃CH₃) |
| ~31-32 | Pentyl (-CH₂-C H₂-CH₂CH₂CH₃) |
| ~30-31 | Pentyl (-CH₂CH₂-C H₂CH₂-CH₃) |
| ~22-23 | Pentyl (-CH₂CH₂CH₂-C H₂-CH₃) |
| ~14 | Terminal Methyl (-C H₃) |
Experimental Protocols: Synthesis
The synthesis of this compound is efficiently achieved from the corresponding acetophenone derivative via the Willgerodt-Kindler reaction. This two-step process involves the formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.
Synthesis via Willgerodt-Kindler Reaction
This protocol describes the conversion of 4'-pentylacetophenone to this compound.
Step 1: Synthesis of 4-(4-pentylphenyl)thiomorpholide
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-pentylacetophenone (1 equivalent), morpholine (approx. 3-4 equivalents), and elemental sulfur (approx. 2.5-3 equivalents).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction is often monitored by Thin Layer Chromatography (TLC). Reaction times can be lengthy, ranging from 8 to 24 hours.
-
Intermediate Formation: The reaction converts the acetyl group at the terminus of the chain into a thiomorpholide amide, yielding the intermediate. The crude product from this step is often used directly in the subsequent hydrolysis without extensive purification.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the cooled reaction mixture from Step 1, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 3N alcoholic KOH).
-
Reflux: Heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
Workup & Purification: a. After cooling, dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities. b. Separate the aqueous layer and acidify it to a pH of approximately 2 using a strong acid like hydrochloric acid (HCl). c. The acidification will precipitate the crude this compound as a solid. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water to remove inorganic salts. f. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure phenylacetic acid.
Caption: Workflow for the synthesis of this compound.
Biological Context and Significance
This compound is primarily significant as a structural precursor to various arylalkanoic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The general mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.
Role as an NSAID Precursor
NSAIDs are a broad class of drugs that exert anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. Many prominent NSAIDs, such as ibuprofen and diclofenac, are derivatives of aryl- or heteroarylacetic acids. The structural scaffold of this compound provides a key building block for synthesizing more complex and potent drug candidates within this class.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The therapeutic effects of NSAIDs derived from this precursor stem from their ability to block the enzymatic activity of cyclooxygenase (COX). There are two primary isoforms of this enzyme, COX-1 and COX-2.
-
COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2: Is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.
By inhibiting COX enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), which is the precursor for all other pro-inflammatory prostaglandins. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal irritation.
Caption: NSAID mechanism via inhibition of the COX pathway.
References
Technical Guide: Solubility of 2-(4-Pentylphenyl)acetic Acid in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Solubility of 2-(4-Pentylphenyl)acetic Acid
This technical guide addresses the solubility of this compound in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents was identified. The CAS number for this compound is 14377-21-0.[1][2][3] Its molecular formula is C13H18O2, with a molecular weight of 206.28 g/mol .[1]
Given the absence of direct solubility data for this compound, this guide provides a detailed framework for determining its solubility. This includes established experimental protocols and, for illustrative purposes, quantitative solubility data for the structurally related compound, Phenylacetic Acid.
Illustrative Solubility Data: Phenylacetic Acid
To provide a contextual example of how solubility data for a similar carboxylic acid is presented, the following table summarizes the solubility of Phenylacetic Acid in various organic solvents. Phenylacetic acid is a white solid with a honey-like odor and is slightly soluble in water but highly soluble in many organic solvents.[4]
Table 1: Solubility of Phenylacetic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
|---|---|---|---|
| Water | 20 | 15.8 g/kg | [5] |
| Water | 20 | 1.66 x 10^4 mg/L | [6] |
| Water | 25 | 1.73 x 10^4 mg/L | [6] |
| Methanol | 20 | 2915 g/kg | [5] |
| Ethanol | 20 | 2064 g/kg | [5] |
| 2-Propanol | 20 | 1382 g/kg | [5] |
| Acetone | 20 | 1720 g/kg | [5] |
| 4-Methyl-2-pentanone (MIBK) | 20 | 803.5 g/kg | [5] |
| Chloroform | 20 | 637.1 g/kg | [5] |
| Chloroform | 25 | 4.422 moles/L | [6] |
| Ethyl Acetate | 20 | 825.4 g/kg | [5] |
| Toluene | 20 | 377.9 g/kg | [5] |
| Carbon Tetrachloride | 25 | 1.842 moles/L | [6] |
| Carbon Disulfide | - | Very Soluble | [6] |
| Ether | - | Soluble |[6] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and development.[7] The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[8][9]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution when excess solid is present.
1. Preparation of Materials:
-
Test Compound: Solid form of this compound.
-
Solvents: A range of organic solvents of interest.
-
Equipment: Vials or flasks with closures, an incubator or shaker with temperature control, a filtration apparatus (e.g., syringe filters, vacuum filtration), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS/MS).[10]
2. Experimental Procedure:
-
Addition of Excess Solid: An excess amount of the solid test compound is added to a vial containing the chosen solvent.[8] It is recommended to use a small excess to avoid altering the properties of the solvent.[9]
-
Equilibration: The vials are sealed and placed in a temperature-controlled shaker or incubator. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[11] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are typically required.[11] The temperature should be maintained at a constant, specified value (e.g., 37 ± 1 °C for biopharmaceutical studies).[8][9]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[7][10] Filtration using syringe filters with a low-binding membrane is a common practice.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method.
Analytical Techniques for Concentration Measurement
1. UV-Vis Spectrophotometry:
-
Principle: This technique measures the absorbance of light by the dissolved compound at a specific wavelength.
-
Protocol:
-
Determine λmax: The wavelength of maximum absorbance (λmax) for the compound in the specific solvent is determined by scanning a solution of the compound over a range of wavelengths.
-
Create a Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.[12]
-
Measure Sample Absorbance: The absorbance of the filtered saturated solution (appropriately diluted if necessary) is measured.
-
Calculate Concentration: The concentration of the compound in the sample is determined by interpolating its absorbance on the calibration curve.[12]
-
2. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Principle: These methods are highly sensitive and selective, making them ideal for accurately quantifying the concentration of a compound, especially in complex mixtures or at low concentrations.[13]
-
Protocol:
-
Method Development: An appropriate HPLC or LC-MS/MS method is developed, including the choice of column, mobile phase, and detector settings.
-
Calibration: A series of standard solutions of known concentrations are injected to create a calibration curve based on peak area or height versus concentration.
-
Sample Analysis: The filtered saturated solution is injected into the system.
-
Quantification: The concentration of the compound in the sample is calculated from the calibration curve.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
- 3. This compound|CAS 14377-21-0|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. scielo.br [scielo.br]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. waters.com [waters.com]
Spectroscopic and Synthetic Profile of 2-(4-Pentylphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a common synthetic route for 2-(4-pentylphenyl)acetic acid. The information presented is intended to support research and development activities where this compound is of interest.
Core Spectral Data
The following tables summarize the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H |
| ~7.10 | d | 2H | Ar-H |
| 3.59 | s | 2H | -CH₂-COOH |
| 2.57 | t | 2H | Ar-CH₂- |
| 1.59 | quint | 2H | -CH₂-CH₂-CH₂-CH₂-CH₃ |
| 1.30 | m | 4H | -CH₂-CH₂-CH₂-CH₂-CH₃ |
| 0.88 | t | 3H | -CH₃ |
Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C =O |
| ~141 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~129 | Ar-C -H |
| ~128 | Ar-C -H |
| ~40 | -C H₂-COOH |
| ~35 | Ar-C H₂- |
| ~31.5 | -C H₂- |
| ~31 | -C H₂- |
| ~22.5 | -C H₂- |
| ~14 | -C H₃ |
Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2955, 2927, 2856 | Strong | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1465 | Medium | C-H bend (Aliphatic) |
| ~1410 | Medium | O-H bend (Carboxylic Acid) |
| ~1290 | Medium | C-O stretch (Carboxylic Acid) |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Note: Typical absorption ranges. Specific peak positions can vary.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - COOH]⁺ |
| 149 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns are predictive and can be influenced by the ionization method.
Experimental Protocols
Synthesis of this compound via Willgerodt-Kindler Reaction
A common and effective method for the synthesis of this compound is the Willgerodt-Kindler reaction, starting from 4'-pentylacetophenone.[1][2][3][4][5] This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
Materials:
-
4'-Pentylacetophenone
-
Sulfur
-
Morpholine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Solvent (e.g., pyridine or a high-boiling point solvent)
-
Extraction Solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Thioamide Formation: A mixture of 4'-pentylacetophenone, sulfur, and morpholine in a suitable solvent is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the formation of the thiomorpholide is complete, the reaction mixture is cooled. A solution of sodium hydroxide is added, and the mixture is heated again to facilitate the hydrolysis of the thioamide to the sodium salt of the carboxylic acid.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove any unreacted starting material and byproducts. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-(4-Pentylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-(4-pentylphenyl)acetic acid, a valuable intermediate in organic synthesis. The document details the most plausible synthetic methodologies, including the Willgerodt-Kindler reaction, Arndt-Eistert homologation, and the hydrolysis of 4-pentylbenzyl cyanide. While the initial discovery of this specific molecule is not prominently documented in readily available literature, its synthesis aligns with established organic chemistry principles. This guide presents detailed experimental protocols derived from analogous transformations, quantitative data where available, and visualizations of the synthetic workflows to facilitate a thorough understanding for researchers and professionals in the field.
Introduction
This compound is a carboxylic acid derivative of benzene, featuring a pentyl group at the para position. Phenylacetic acid and its derivatives are significant building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the pentyl group imparts lipophilic character to the molecule, which can be advantageous in modulating the biological activity and pharmacokinetic properties of derivative compounds. This guide explores the key synthetic routes to this compound, providing a foundational understanding for its preparation and use in research and development.
Putative Discovery and Historical Context
The specific historical details of the first synthesis or "discovery" of this compound are not well-documented in easily accessible scientific literature. It is likely that this compound was first prepared as an analogue or intermediate in broader studies of phenylacetic acid derivatives or long-chain alkylbenzenes. Its synthesis relies on well-established named reactions that have been known for over a century, suggesting its preparation was likely achieved through the application of these classical methods to commercially available starting materials.
Synthetic Methodologies
Several established synthetic routes can be employed for the preparation of this compound. The most viable methods, based on analogous transformations of similar substrates, are detailed below.
Willgerodt-Kindler Reaction of 4'-Pentylacetophenone
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their amide/thioamide derivatives.[1][2] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide.
Reaction Scheme:
Logical Workflow for Willgerodt-Kindler Reaction:
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Experimental Protocol (Adapted from analogous procedures):
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4'-pentylacetophenone (1 equivalent), sulfur (2.5-3 equivalents), and morpholine (3-4 equivalents).
-
Heat the mixture to reflux (typically 130-150 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into a beaker of cold water, and the precipitated solid (the thioamide) is collected by filtration.
-
Hydrolysis: The crude thioamide is then refluxed in a solution of sodium hydroxide (e.g., 20% aqueous solution) or a mixture of acetic acid and sulfuric acid until the evolution of ammonia (in the case of the original Willgerodt reaction) or morpholine ceases.
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
Quantitative Data (Hypothetical, based on similar reactions):
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% (after recrystallization) |
Arndt-Eistert Homologation of 4-Pentylbenzoic Acid
The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue.[3][4][5][6][7] This multi-step process involves the formation of an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (like water) and a catalyst (typically a silver salt) to yield the homologated carboxylic acid.
Reaction Scheme:
Logical Workflow for Arndt-Eistert Synthesis:
Caption: Workflow for the synthesis of this compound via the Arndt-Eistert homologation.
Experimental Protocol (Adapted from general procedures):
-
Acid Chloride Formation: Reflux 4-pentylbenzoic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride for 1-2 hours. The excess reagent is then removed by distillation under reduced pressure to yield the crude 4-pentylbenzoyl chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF) and slowly added to a cooled (0 °C) ethereal solution of diazomethane (2 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
Wolff Rearrangement: The resulting solution of the diazoketone is then treated with a catalyst, such as freshly prepared silver(I) oxide (Ag₂O) or silver benzoate, and water. The mixture is stirred, sometimes with gentle heating, until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is filtered to remove the silver catalyst. The filtrate is then acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.
Quantitative Data (Hypothetical, based on similar reactions):
| Parameter | Value |
| Yield | 50-70% |
| Purity | >98% (after purification) |
Hydrolysis of 4-Pentylbenzyl Cyanide
A straightforward and common method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides (phenylacetonitriles).[8] This can be achieved under either acidic or basic conditions. The precursor, 4-pentylbenzyl cyanide, can be prepared from 4-pentylbenzyl bromide via nucleophilic substitution with a cyanide salt.
Reaction Scheme:
Logical Workflow for Benzyl Cyanide Hydrolysis:
Caption: Workflow for the synthesis of this compound via hydrolysis of the corresponding benzyl cyanide.
Experimental Protocol (Adapted from general procedures):
-
Synthesis of 4-Pentylbenzyl Cyanide: 4-Pentylbenzyl bromide (1 equivalent) is reacted with sodium or potassium cyanide (1.1-1.5 equivalents) in a suitable solvent system, such as aqueous ethanol or a phase-transfer catalysis system, with heating.
-
Hydrolysis: The resulting 4-pentylbenzyl cyanide is then hydrolyzed.
-
Acidic Hydrolysis: Reflux the cyanide with a mixture of sulfuric acid and water (e.g., 50-70% H₂SO₄) for several hours.
-
Basic Hydrolysis: Reflux the cyanide with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.
-
-
Work-up:
-
For acidic hydrolysis, the cooled reaction mixture is poured onto ice, and the precipitated carboxylic acid is collected.
-
For basic hydrolysis, the reaction mixture is first acidified with a strong acid to precipitate the product.
-
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data (Hypothetical, based on similar reactions):
| Parameter | Value |
| Yield (overall) | 70-90% |
| Purity | >97% (after recrystallization) |
Conclusion
While the precise historical discovery of this compound remains to be definitively established in the literature, its synthesis can be reliably achieved through several classical and robust organic transformations. The Willgerodt-Kindler reaction, the Arndt-Eistert homologation, and the hydrolysis of 4-pentylbenzyl cyanide all represent viable pathways to this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale, and safety considerations. The detailed methodologies and workflows provided in this guide offer a solid foundation for the laboratory preparation of this compound, a versatile intermediate for further chemical exploration.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to the Material Safety of 2-(4-Pentylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 2-(4-Pentylphenyl)acetic acid (CAS No. 14377-21-0). Due to the limited availability of a complete, officially compiled Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data for this compound with information from structurally related compounds and general principles of chemical safety for phenylacetic acid derivatives. This guide is intended to support risk assessment and safe handling in a laboratory or drug development setting.
Chemical Identification and Physical Properties
This compound is a carboxylic acid derivative with a pentyl-substituted phenyl group.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Pentylphenylacetic acid, Benzeneacetic acid, 4-pentyl- | [3] |
| CAS Number | 14377-21-0 | [2] |
| Molecular Formula | C13H18O2 | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 333.6 ± 11.0 °C (Predicted) | [3] |
| Density | 1.035 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.38 ± 0.10 (Predicted) | [3] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [2][3] |
Hazard Identification and GHS Classification
Based on data from chemical suppliers, this compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Source: Extrapolated from supplier safety information.[3]
The following diagram illustrates the primary hazards associated with this compound.
Caption: GHS Hazard Overview for this compound.
Precautionary Measures and Safe Handling
Adherence to the following precautionary statements is crucial for minimizing risk when handling this compound.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Extrapolated from supplier safety information.[3]
The following workflow outlines the general procedure for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical assistance. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
Source: General first-aid procedures for acidic and irritant compounds.
The decision-making process for first aid after exposure is illustrated below.
References
Theoretical and Computational Insights into 2-(4-Pentylphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Pentylphenyl)acetic acid is a carboxylic acid derivative with a biphenyl-like core structure, making it a molecule of interest in medicinal chemistry and materials science. Its structural features, including the flexible pentyl chain and the acidic carboxyl group, govern its physicochemical properties and potential biological activity. Theoretical and computational chemistry offer powerful tools to elucidate the molecular structure, electronic properties, and reactivity of such compounds, providing valuable insights for drug design and materials development. This technical guide provides an in-depth overview of the application of modern computational methods to the study of this compound.
Methodology: A Computational Workflow
A typical theoretical and computational investigation of a molecule like this compound follows a structured workflow. This process begins with the construction of the molecule's 3D structure and proceeds through geometry optimization, electronic structure analysis, and prediction of spectroscopic properties.
Caption: Computational workflow for theoretical studies of this compound.
Data Presentation: Key Computational Parameters
The following tables summarize typical quantitative data obtained from computational studies on molecules structurally related to this compound. These values serve as a reference for what can be expected from a detailed computational analysis of the target molecule.
Table 1: Optimized Geometrical Parameters
Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry of a molecule. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used level of theory for such calculations.[1][2]
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=O (carboxyl) | 1.21 - 1.23 |
| C-O (carboxyl) | 1.35 - 1.37 | |
| O-H (carboxyl) | 0.96 - 0.98 | |
| C-C (phenyl ring) | 1.38 - 1.40 | |
| C-C (acetic acid chain) | 1.50 - 1.54 | |
| **Bond Angles (°) ** | O=C-O (carboxyl) | 122 - 125 |
| C-O-H (carboxyl) | 105 - 108 | |
| C-C-C (phenyl ring) | 118 - 121 |
Table 2: Vibrational Frequencies
Vibrational frequency analysis not only confirms that the optimized geometry corresponds to a true energy minimum but also allows for the prediction of infrared (IR) and Raman spectra.[2][3]
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3500 - 3700 (monomer), lower in dimer |
| C=O stretch | Carboxylic Acid | 1700 - 1790 |
| C-O stretch | Carboxylic Acid | 1200 - 1300 |
| C-H stretch | Aromatic | 3000 - 3100 |
| C-H stretch | Aliphatic (Pentyl) | 2850 - 2960 |
Table 3: Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability.[1][4][5]
| Parameter | Description | Typical Calculated Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 - 6.0 |
| Dipole Moment | Measure of molecular polarity | 1.5 - 3.0 D |
Table 4: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule.[1][6]
| Atom | Mulliken Atomic Charge (e) | Natural Atomic Charge (e) |
| O (carbonyl) | -0.5 to -0.7 | -0.6 to -0.8 |
| O (hydroxyl) | -0.6 to -0.8 | -0.7 to -0.9 |
| C (carbonyl) | +0.7 to +0.9 | +0.8 to +1.0 |
| H (hydroxyl) | +0.4 to +0.5 | +0.45 to +0.55 |
Experimental Protocols: Computational Methodologies
The theoretical data presented above are typically generated using the following computational protocols:
Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure: The 3D structure of this compound is built using molecular modeling software such as Avogadro or GaussView.[7]
-
Conformational Analysis: A preliminary conformational search is often performed using molecular mechanics force fields (e.g., UFF, GAFF) to identify low-energy conformers.[7]
-
DFT Optimization: The lowest energy conformer is then fully optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be used to simulate the IR and Raman spectra of the molecule.[3]
Electronic Structure Analysis
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The energy gap is then calculated as the difference between these two energies. Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance, respectively.[4][5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized geometry to understand the delocalization of electron density between filled Lewis-type NBOs and empty non-Lewis NBOs. This provides insights into intramolecular charge transfer and hyperconjugative interactions. The analysis also yields natural atomic charges, which are generally considered more reliable than Mulliken charges.[1][6]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electrophilic sites, while regions of positive potential (blue) indicate nucleophilic sites.
Conclusion
Theoretical and computational studies provide a powerful framework for understanding the fundamental properties of this compound at the molecular level. By employing a combination of geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain valuable insights into its structure, stability, reactivity, and spectroscopic signatures. This information is crucial for guiding the rational design of new drugs and functional materials based on the this compound scaffold. The methodologies and representative data presented in this guide serve as a foundation for future in-silico investigations of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Potential Biological Activities of 2-(4-Pentylphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Pentylphenyl)acetic acid is a carboxylic acid derivative with a chemical structure suggestive of biological activity, particularly in the realm of anti-inflammatory therapeutics. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to a class of widely studied compounds, namely non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class, allows for strong inferences regarding its potential pharmacological profile. This technical guide consolidates the likely biological activities of this compound based on the established mechanisms of action of its structural analogs. The primary anticipated activity is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This guide will delve into the putative mechanisms of action, relevant signaling pathways, detailed experimental protocols for evaluation, and a summary of quantitative data from closely related compounds. Additionally, a known non-biological application in the field of liquid crystals will be briefly discussed.
Introduction
This compound belongs to the family of phenylacetic acids, a scaffold present in several well-known pharmaceutical agents. Its core structure, featuring a phenyl ring substituted with an acetic acid moiety and a pentyl chain, suggests properties conducive to interaction with biological targets involved in inflammation. The pentyl group, in particular, contributes to the lipophilicity of the molecule, a key factor in the pharmacokinetics and pharmacodynamics of many drugs. Quantitative structure-activity relationship (QSAR) studies on related NSAIDs have highlighted the importance of lipophilicity for anti-inflammatory activity. Given its role as a potential intermediate in the synthesis of profen-class NSAIDs, understanding the intrinsic biological activities of this compound is of significant interest for drug discovery and development.
Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition
The most probable biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes. NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
-
COX-1: Is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: Is an inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.
By inhibiting COX enzymes, this compound would likely reduce the synthesis of prostaglandins, thereby mitigating inflammation, pain, and fever. The selectivity of inhibition towards COX-1 versus COX-2 would be a critical determinant of its therapeutic index, with higher selectivity for COX-2 generally being associated with a lower risk of gastrointestinal side effects.
Signaling Pathways
The primary signaling pathway influenced by this compound, in its capacity as a putative NSAID, is the arachidonic acid cascade.
Arachidonic Acid Cascade and Prostaglandin Synthesis
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by the action of phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.
Quantitative Data from Structurally Related Compounds
| Compound | Target | IC50 (µM) | Reference |
| Diclofenac | COX-1 | 0.06 | [2] |
| COX-2 | 0.02 | [2] | |
| Ibuprofen | COX-1 | 13 | [2] |
| COX-2 | 344 | [2] | |
| Fenbufen | COX-1 | 1.9 | [3] |
| COX-2 | 0.9 | [3] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
The evaluation of the anti-inflammatory and analgesic potential of this compound would involve a series of in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The inhibition of the conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin E2) by the test compound is quantified.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reference inhibitors (e.g., celecoxib, ibuprofen)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compound or reference inhibitor to the respective wells.
-
Pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of the test compound to reduce this swelling is measured.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound (this compound)
-
Reference drug (e.g., indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Other Potential Biological Activities
While COX inhibition is the most likely primary mechanism of action, phenylacetic acid derivatives have been reported to exhibit other biological activities. For instance, some analogs have shown activity as ligands for the γ-hydroxybutyric acid (GHB) receptor.[3] Further investigation would be required to determine if this compound possesses such properties.
Non-Biological Applications: Liquid Crystals
Beyond its potential pharmacological applications, this compound and its derivatives have been explored for their use in the field of materials science, specifically in the development of liquid crystals. The rigid phenyl ring and the flexible pentyl chain are structural features conducive to the formation of liquid crystalline phases. These materials have applications in display technologies and other advanced optical systems.
Conclusion
This compound is a molecule with a high potential for biological activity, primarily as a non-steroidal anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. Although direct experimental evidence is currently lacking in the public domain, its structural analogy to known NSAIDs provides a strong basis for this hypothesis. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for the future investigation of this compound. Further research is warranted to elucidate its specific pharmacological profile, including its potency, selectivity, and potential for other biological activities. Such studies will be crucial in determining its viability as a candidate for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-(4-Pentylphenyl)acetic Acid via the Willgerodt-Kindler Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arylacetic acids are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The Willgerodt-Kindler reaction is a robust and reliable method for converting aryl alkyl ketones into the corresponding arylthioamides, which can then be readily hydrolyzed to yield arylacetic acids.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 2-(4-Pentylphenyl)acetic acid from 4-pentylacetophenone. The process involves the formation of an intermediate thiomorpholide, followed by basic hydrolysis.[4]
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Thioamide Formation: 4-pentylacetophenone reacts with elemental sulfur and morpholine to form the 2-(4-pentylphenyl)-1-morpholinoethanethione intermediate.
-
Hydrolysis: The intermediate thiomorpholide is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part A: Synthesis of 2-(4-pentylphenyl)-1-morpholinoethanethione (Intermediate)
Materials:
-
4-pentylacetophenone
-
Morpholine
-
Elemental sulfur (powder)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Methanol
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
In a fume hood, charge the flask with 4-pentylacetophenone (1.0 eq), morpholine (3.0 eq), and powdered elemental sulfur (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the dark, viscous mixture slowly into 150 mL of cold water while stirring. An oily or solid crude product should precipitate.
-
Continue stirring for 30 minutes to granulate the product.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water to remove excess morpholine and salts.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield the purified thiomorpholide intermediate as a yellow solid.
-
Dry the product under vacuum.
Part B: Hydrolysis to this compound (Final Product)
Materials:
-
2-(4-pentylphenyl)-1-morpholinoethanethione (from Part A)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the dried thiomorpholide intermediate (1.0 eq) into a 500 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Prepare a 15% (w/v) solution of potassium hydroxide in 95% ethanol and add it to the flask (approx. 10 mL per gram of intermediate).
-
Heat the mixture to reflux and maintain for 10-12 hours, until the hydrolysis is complete (monitored by TLC).[4]
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the remaining residue in 100 mL of deionized water.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) in a separatory funnel to remove any unreacted starting material and neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.[5]
-
Extract the product from the acidified solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Data Presentation
The following table summarizes the typical quantities and expected outcomes for the synthesis starting with 10 mmol of 4-pentylacetophenone.
| Parameter | Step A: Thioamide Formation | Step B: Hydrolysis |
| Limiting Reactant | 4-pentylacetophenone | 2-(4-pentylphenyl)-1-morpholinoethanethione |
| Amount (mmol) | 10.0 | ~8.5 (assuming 85% yield from Step A) |
| Amount (g) | 1.90 | 2.48 |
| Reagents (mmol) | Morpholine (30.0), Sulfur (25.0) | KOH (sufficient for 15% soln), HCl (to pH 1-2) |
| Solvent | None (Neat Reaction) | 95% Ethanol |
| Temperature (°C) | 120-130 (Reflux) | ~80 (Reflux) |
| Reaction Time (h) | 8-10 | 10-12 |
| Typical Yield (%) | 80-90% | 85-95% |
| Overall Yield (%) | \multicolumn{2}{c | }{68-85%} |
Visualizations
Figure 2: Step-by-step experimental workflow for the two-part synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Willgerodt-Kindler Reaction of 4-Pentylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Willgerodt-Kindler reaction is a powerful synthetic tool in organic chemistry for the conversion of aryl alkyl ketones into the corresponding amides or carboxylic acids. This reaction involves the treatment of the ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which can then be hydrolyzed.[1][2][3] This process effectively results in the oxidation of the terminal methyl group of the ketone and the migration of the carbonyl group to the end of the alkyl chain.[2] The Kindler modification of the Willgerodt reaction, which utilizes an amine and elemental sulfur, is a widely used one-pot reaction.[4] This protocol provides a detailed methodology for the application of the Willgerodt-Kindler reaction to 4-pentylacetophenone, yielding 2-(4-pentylphenyl)thioacetamide, which can be further hydrolyzed to 2-(4-pentylphenyl)acetic acid.
Reaction Scheme
The overall reaction scheme for the Willgerodt-Kindler reaction of 4-pentylacetophenone is as follows:
-
Step 1: Thioamide Formation 4-Pentylacetophenone reacts with sulfur and morpholine to form the intermediate N-(2-(4-pentylphenyl)acetyl)morpholine-4-carbodithioate.
-
Step 2: Hydrolysis The thioamide intermediate is then hydrolyzed to produce this compound.
Experimental Protocol
This protocol is adapted from general procedures for the Willgerodt-Kindler reaction of substituted acetophenones.[5][6][7]
Materials:
-
4-Pentylacetophenone
-
Sulfur (elemental)
-
Morpholine
-
p-Toluenesulfonic acid (optional, as catalyst)[6]
-
Sodium hydroxide (NaOH) for hydrolysis
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Sodium bicarbonate (NaHCO3) solution (10%)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
Part A: Synthesis of the Thioamide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-pentylacetophenone (10 mmol), elemental sulfur (20 mmol), and morpholine (30 mmol).[7] A catalytic amount of p-toluenesulfonic acid (0.35 mmol) can be added to facilitate the reaction.[7]
-
Reaction Conditions: Heat the reaction mixture to 120-130°C under constant stirring in an oil bath.[7] Allow the reaction to reflux for 8-12 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Isolation of Thioamide - Optional): If the thioamide intermediate is to be isolated, the reaction mixture is cooled to room temperature. The excess morpholine can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel.
Part B: Hydrolysis to this compound
-
Hydrolysis Step: After the initial reflux period for the thioamide formation, allow the reaction mixture to cool. Add a 20% aqueous solution of sodium hydroxide (NaOH) to the flask.[7] For reactions where a phase-transfer catalyst is beneficial, triethylbenzylammonium chloride (TEBA) can be added at this stage.[8]
-
Second Reflux: Heat the mixture to 100°C and continue to reflux for an additional 8 hours to ensure complete hydrolysis of the thioamide.[7]
-
Acidification and Extraction: After the second reflux, cool the reaction mixture to room temperature and filter to remove any solid byproducts.[7] Transfer the filtrate to a separatory funnel and acidify with hydrochloric acid (HCl) to a pH of approximately 2.[7]
-
The crude product, this compound, may precipitate out as a solid or an oil. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[7]
-
Purification: Combine the organic extracts and wash them with a 10% sodium bicarbonate (NaHCO3) solution.[7] The desired carboxylic acid will move into the aqueous basic layer.
-
Separate the aqueous layer and re-acidify it with HCl to precipitate the pure this compound.[7]
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum. If the product is an oil, extract it again with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.
Data Presentation
The Willgerodt-Kindler reaction has been successfully applied to a variety of substituted acetophenones, with reported yields often ranging from good to excellent.[5] The use of microwave irradiation or phase-transfer catalysts can significantly improve yields and reduce reaction times.[8][9]
| Substrate | Amine | Conditions | Product | Yield (%) | Reference |
| Acetophenone | Morpholine | Reflux, 12h | Phenylacetic acid thiomorpholide | - | [6] |
| p-Methylacetophenone | Morpholine | Optimized | p-Methylphenylacetic acid thiomorpholide | 86-95 | [5] |
| p-Methoxyacetophenone | Morpholine | Optimized | p-Methoxyphenylacetic acid thiomorpholide | 86-95 | [5] |
| p-Chloroacetophenone | Morpholine | Optimized | p-Chlorophenylacetic acid thiomorpholide | 86-95 | [5] |
| Acetophenone | Morpholine | PTC (TEBA), Reflux 8h + 8h hydrolysis | Phenylacetic acid | Good to Excellent | [7] |
| Aryl Ketones | Morpholine | Microwave, 900W, few minutes | 4-(Thioacyl)morpholines | 55-81 | [9] |
Mandatory Visualization
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Willgerodt Rearrangement [unacademy.com]
- 5. scispace.com [scispace.com]
- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application of 2-(4-Pentylphenyl)acetic Acid in the Synthesis of Nematic Liquid Crystals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calamitic, or rod-shaped, liquid crystals are a cornerstone of materials science, with prominent applications in display technologies and photonics. The molecular architecture of these materials, typically comprising a rigid core and flexible terminal groups, dictates their mesomorphic properties. 2-(4-Pentylphenyl)acetic acid is a versatile precursor for the synthesis of such materials. The pentylphenyl group provides a balance of rigidity and flexibility, which is crucial for the formation of liquid crystalline phases. This document outlines the synthesis of a candidate nematic liquid crystal, 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate, through the esterification of this compound with 4-cyano-4'-hydroxybiphenyl. The resulting ester possesses a molecular structure analogous to well-known nematic liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB).
Overview of the Synthetic Approach
The synthesis of 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate is achieved via a direct esterification reaction. This method, a variation of the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] In this protocol, dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are utilized to facilitate the esterification under mild conditions.
Experimental Protocols
Materials and Methods
-
This compound: (synthesis can be achieved through standard organic chemistry routes, e.g., from 4-pentylbenzaldehyde)
-
4-Cyano-4'-hydroxybiphenyl: A common intermediate in liquid crystal synthesis.
-
Dicyclohexylcarbodiimide (DCC): Coupling agent.
-
4-(Dimethylamino)pyridine (DMAP): Catalyst.
-
Dichloromethane (DCM): Anhydrous, as solvent.
-
Standard laboratory glassware and purification equipment: (Rotary evaporator, chromatography column, etc.).
Synthesis of 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate
Reaction Scheme:
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-cyano-4'-hydroxybiphenyl (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM (20 mL) to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate.
Data Presentation
The physical properties of the synthesized liquid crystal are critical for its potential applications. The following table summarizes the expected and experimentally determined properties of 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate, with a comparison to the well-characterized nematic liquid crystal 5CB.[2]
| Property | 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate (Predicted/Experimental) | 4-Cyano-4'-pentylbiphenyl (5CB) (Literature Value)[2] |
| Molecular Formula | C₂₆H₂₅NO₂ | C₁₈H₁₉N |
| Molecular Weight | 383.49 g/mol | 249.36 g/mol |
| Crystal to Nematic (T_CN) | ~ 40-50 °C | 22.5 °C |
| Nematic to Isotropic (T_NI) | ~ 100-120 °C | 35.0 °C |
| Mesophase Range | Nematic | Nematic |
| Appearance | White crystalline solid | Colorless if isotropic or cloudy white if nematic |
Note: The transition temperatures for the synthesized compound are predictive and would require experimental verification using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate.
Caption: Synthetic workflow for 4'-cyanobiphenyl-4-yl 2-(4-pentylphenyl)acetate.
Logical Relationship of Molecular Structure to Liquid Crystalline Properties
The formation of a liquid crystalline phase is directly related to the molecular structure. The diagram below shows the logical connection between the components of the synthesized molecule and its resulting mesogenic properties.
References
Application Notes and Protocols: 2-(4-Pentylphenyl)acetic Acid as an NSAID Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.[1][2][3] The arylalkanoic acid scaffold, particularly derivatives of phenylacetic and phenylpropionic acid, is a common structural feature in many commercially successful NSAIDs.[4][5] This document provides detailed application notes and protocols for the use of 2-(4-pentylphenyl)acetic acid as a representative intermediate in the synthesis of a potent NSAID.
While this compound is not a direct precursor to a widely marketed NSAID, its structure is representative of the pharmacophore required for COX inhibition. For the purpose of these protocols, we will focus on the synthesis of a closely related and well-documented biphenylacetic acid derivative, Fenbufen, as a model system. The methodologies described are broadly applicable to the synthesis and evaluation of other phenylacetic acid-based NSAIDs.
Mechanism of Action: Inhibition of the COX Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[6][7] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[8] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation.[1][9] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.
Synthesis of a Representative Phenylacetic Acid-Based NSAID: Fenbufen
The following protocol details the synthesis of Fenbufen, a biphenylacetic acid derivative, which serves as a model for the synthesis of NSAIDs from arylalkanoic acid intermediates. The general strategy involves a Friedel-Crafts acylation followed by oxidation.
Experimental Workflow
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| Biphenyl | C₁₂H₁₀ | 154.21 | 92-52-4 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |
Experimental Protocol: Synthesis of Fenbufen
This protocol is adapted from a general procedure for Friedel-Crafts acylation.[10]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (6 mmol) and succinic anhydride (0.5 g, 5 mmol) in dichloromethane (5 mL).
-
Friedel-Crafts Acylation: Carefully add anhydrous aluminum chloride (1.0 g, 7.5 mmol) portion-wise to the stirred solution at room temperature. The reaction mixture is expected to change color and may evolve HCl gas. Stir the mixture at room temperature overnight.
-
Quenching and Extraction: Pour the reaction mixture into a beaker containing 1N HCl solution (10 mL) and ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The crude product, 3-(4-biphenylylcarbonyl)propionic acid, is purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product, Fenbufen.[10]
Quantitative Data
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| Synthesis | Fenbufen | 1.27 | 1.14 | 90 | 185-187 |
Note: Yields are based on the literature and may vary depending on experimental conditions.[10]
Purification and Characterization Protocols
Protocol 1: Recrystallization of Arylalkanoic Acids
Recrystallization is a standard technique for purifying solid organic compounds.[11]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many arylalkanoic acids, mixtures of ethyl acetate/hexane or ethanol/water are effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.
Protocol 2: Melting Point Determination
The melting point is a key physical property used to assess the purity of a crystalline solid.[12][13]
-
Sample Preparation: Finely powder a small amount of the dry, recrystallized product.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Conclusion
The synthesis of NSAIDs based on the 2-phenylacetic acid scaffold is a well-established and versatile approach in medicinal chemistry. The protocols outlined in this document, using Fenbufen as a representative example, provide a comprehensive framework for the synthesis, purification, and characterization of this important class of anti-inflammatory agents. Researchers can adapt these methodologies for the development of novel NSAID candidates with potentially improved efficacy and safety profiles.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scribd.com [scribd.com]
- 4. Antiinflammatories | Basicmedical Key [basicmedicalkey.com]
- 5. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fenbufen synthesis - chemicalbook [chemicalbook.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 2-(4-Pentylphenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-(4-pentylphenyl)acetic acid, a valuable intermediate in pharmaceutical and materials science research. Two distinct and reliable synthetic routes are presented: the Willgerodt-Kindler reaction starting from 4'-pentylacetophenone, and a Grignard reagent-based synthesis commencing with the carbonation of 4-pentylbenzylmagnesium bromide. This guide includes comprehensive experimental procedures, tabulated physicochemical and spectroscopic data for all key compounds, and detailed safety information. Visual workflows for each synthetic pathway are provided to facilitate clear understanding and execution of the protocols.
Introduction
This compound is an important organic compound utilized in the synthesis of various target molecules. Its structural motif, featuring a phenylacetic acid core with a pentyl substituent, makes it a key building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystals. The reliable and efficient synthesis of this compound is therefore of significant interest to the research and drug development community. This document outlines two robust methods for its preparation on a laboratory scale.
Physicochemical and Spectroscopic Data
For ease of reference and comparison, the following tables summarize the key physical, chemical, and spectroscopic properties of the reagents, intermediates, and the final product involved in the synthesis of this compound.
Table 1: Properties of Key Compounds in the Willgerodt-Kindler Reaction
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4'-Pentylacetophenone | c1(C(C)=O)ccc(CCCC)cc1 | C₁₃H₁₈O | 190.28 | Clear, colorless to light yellow liquid | N/A | ~295 |
| Sulfur | S | S | 32.07 | Yellow solid | 115.2 | 444.6 |
| Morpholine | C1COCCN1 | C₄H₉NO | 87.12 | Colorless liquid | -5 | 129 |
| 4-(4-Pentylphenyl)thioacetomorpholide | c1(C(S)N2CCOCC2)ccc(CCCC)cc1 | C₁₇H₂₅NOS | 291.46 | Yellow solid | (Predicted) | N/A |
| This compound | c1(CC(O)=O)ccc(CCCC)cc1 | C₁₃H₁₈O₂ | 206.28 | White solid | 84-86 | 333.6[1] |
Table 2: Properties of Key Compounds in the Grignard Reaction
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Pentylbenzyl alcohol | c1(CO)ccc(CCCC)cc1 | C₁₂H₁₈O | 178.27 | Colorless liquid | N/A | ~280 |
| Phosphorus tribromide | PBr3 | PBr₃ | 270.69 | Fuming colorless liquid | -41.5 | 173 |
| 4-Pentylbenzyl bromide | c1(CBr)ccc(CCCC)cc1 | C₁₂H₁₇Br | 241.17 | Colorless to pale yellow liquid | N/A | N/A |
| Magnesium turnings | Mg | Mg | 24.31 | Silvery-white metal | 650 | 1090 |
| Diethyl ether (anhydrous) | CCOCC | C₄H₁₀O | 74.12 | Colorless liquid | -116.3 | 34.6 |
| Carbon dioxide (solid) | O=C=O | CO₂ | 44.01 | White solid | -78.5 (sublimes) | N/A |
| This compound | c1(CC(O)=O)ccc(CCCC)cc1 | C₁₃H₁₈O₂ | 206.28 | White solid | 84-86 | 333.6[1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.17 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 3.60 (s, 2H), 2.58 (t, J = 7.6 Hz, 2H), 1.65-1.55 (m, 2H), 1.37-1.27 (m, 4H), 0.89 (t, J = 6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.5, 141.5, 131.5, 129.5, 128.8, 40.7, 35.5, 31.5, 31.0, 22.5, 14.0. |
| IR (KBr, cm⁻¹) | 2925, 2854, 1705, 1415, 1298, 935, 825. |
| Mass Spec (EI, m/z) | 206 (M⁺), 161, 147, 117, 91. |
Experimental Protocols
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
This protocol outlines the synthesis of this compound from 4'-pentylacetophenone via the Willgerodt-Kindler reaction, which involves the formation of a thioamide intermediate followed by hydrolysis.
Workflow of the Willgerodt-Kindler Reaction
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Materials:
-
4'-Pentylacetophenone
-
Sulfur powder
-
Morpholine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
Step 1: Synthesis of 4-(4-Pentylphenyl)thioacetomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-pentylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
Step 2: Hydrolysis to this compound
-
To the crude thioamide mixture from Step 1, add a 20% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux for 10-15 hours to facilitate complete hydrolysis of the thioamide.
-
After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with toluene or diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of the carboxylic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
Step 3: Purification
-
Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the pure product.
-
Dry the purified crystals under vacuum.
Protocol 2: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound through the formation of a Grignard reagent from 4-pentylbenzyl bromide and its subsequent reaction with carbon dioxide (dry ice).
Workflow of the Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Materials:
-
4-Pentylbenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Carbon dioxide (solid, dry ice)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 4-Pentylbenzyl bromide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring it over ice water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-pentylbenzyl bromide. This can be used in the next step without further purification.
Step 2: Formation of 4-Pentylbenzylmagnesium bromide (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). The system must be under an inert atmosphere.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Dissolve the 4-pentylbenzyl bromide (1.0 eq) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 3: Carboxylation and Workup
-
In a separate large beaker or flask, place a generous excess of crushed dry ice.
-
Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle swirling. A vigorous reaction will occur.
-
Allow the excess dry ice to sublime completely.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 10%) to the reaction mixture with stirring until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Step 4: Purification
-
Recrystallize the crude this compound from a suitable solvent system, such as hexane/ethyl acetate, to yield the pure product.
-
Dry the purified crystals under vacuum.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Willgerodt-Kindler Reaction: Morpholine is a corrosive and flammable liquid. Sulfur powder can be a skin and eye irritant. The reaction is conducted at high temperatures and should be handled with care.
-
Grignard Reaction: Diethyl ether is extremely flammable and volatile; ensure there are no ignition sources nearby. Grignard reagents are highly reactive with water and protic solvents; all glassware and reagents must be scrupulously dried. The reaction with dry ice is vigorous. Phosphorus tribromide is corrosive and reacts violently with water.
Conclusion
The two detailed protocols provide reliable and accessible methods for the laboratory-scale synthesis of this compound. The Willgerodt-Kindler reaction offers a direct route from the corresponding acetophenone, while the Grignard reaction provides a classic carbon-carbon bond-forming strategy. The choice of method may depend on the availability of starting materials and the specific requirements of the research. By following these protocols and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for their applications.
References
Application Note: High-Purity 2-(4-Pentylphenyl)acetic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Pentylphenyl)acetic acid is an organic compound with applications as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and in the preparation of liquid crystal monomers.[1] For its use in these fields, particularly in pharmaceutical development, achieving high purity is essential to ensure the safety, efficacy, and desired physical properties of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This method relies on the principle that the solubility of a compound in a solvent changes with temperature. By dissolving the crude solid in a suitable solvent at an elevated temperature and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3][4]
This document provides a detailed protocol for the purification of this compound using the recrystallization technique.
Data Presentation: Solvent Selection
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble at all temperatures or completely insoluble.[5] Based on the structure of this compound, which contains a nonpolar pentylphenyl group and a polar carboxylic acid moiety, a mixed solvent system is often effective.[6] Carboxylic acids, in general, show good solubility in alcohols.[6] The following table provides a guide for selecting a suitable solvent system.
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent / Solvent System | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability & Rationale |
| Ethanol / Water | High | Low | Highly Recommended. Ethanol solubilizes the compound, and water acts as an anti-solvent to induce crystallization upon cooling. A common choice for carboxylic acids.[6] |
| Methanol / Water | High | Low | Recommended. Similar to the ethanol/water system, methanol is a good solvent for carboxylic acids.[6] |
| Acetic Acid / Water | High | Low | Suitable. Acetic acid is a good solvent for many organic acids.[7][8] Water is added as the anti-solvent. |
| Toluene / Heptane | Moderate to High | Low | Alternative. A non-polar/less polar system. Toluene dissolves the aromatic compound, and heptane reduces solubility upon cooling. |
| Acetone / Hexane | High | Low | Alternative. Acetone is a good solvent for a wide range of organic compounds; hexane acts as the anti-solvent.[6] |
| Water | Very Low | Very Low | Unsuitable. The long alkyl chain and phenyl group make the compound poorly soluble in water alone.[6] |
| Heptane or Hexane | Low | Very Low | Unsuitable as a single solvent. The polarity of the carboxylic acid group limits solubility in nonpolar alkanes.[6] |
Experimental Workflow
The following diagram outlines the logical steps of the purification process for this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol details the purification of crude this compound using an ethanol/water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Graduated cylinders
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for optional hot filtration)
-
Buchner funnel and filter paper
-
Vacuum filtration flask
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hotplate with stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions (1-2 mL at a time) only if necessary to achieve full dissolution. Avoid adding a large excess of solvent to ensure a high recovery yield.[9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.[3]
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. This step removes insoluble materials that would otherwise contaminate the final product.
-
-
Inducing Crystallization:
-
Heat a separate container of deionized water to near boiling.
-
While stirring the hot ethanol solution, add the hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol back into the solution until the cloudiness just disappears.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.[10]
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.
-
Wet the filter paper with a small amount of the ice-cold ethanol/water mother liquor.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
Wash the collected crystals with a small portion of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[3][9]
-
-
Drying:
-
Allow air to be drawn through the crystals on the filter for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum desiccator or a low-temperature oven (below the compound's melting point).
-
-
Purity Assessment:
-
The purity of the recrystallized product can be assessed by determining its melting point. A sharp melting point range close to the literature value indicates high purity.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and other organic solvents are flammable; keep them away from open flames and ignition sources.
-
Handle hot glassware with appropriate clamps or tongs.
References
- 1. This compound [myskinrecipes.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. westfield.ma.edu [westfield.ma.edu]
Application Note: Derivatization of 2-(4-Pentylphenyl)acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Pentylphenyl)acetic acid is a carboxylic acid that, in its underivatized form, presents challenges for gas chromatography-mass spectrometry (GC-MS) analysis due to its low volatility and high polarity.[1][2] The presence of the carboxylic acid group can lead to poor peak shape, tailing, and potential interactions with the GC column's stationary phase.[2] To overcome these issues and enable robust and reproducible analysis, chemical derivatization is essential. This process modifies the functional groups of the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3][4]
This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and esterification.
Derivatization Methods
Two primary methods for the derivatization of carboxylic acids like this compound are silylation and esterification.
-
Silylation: This is a widely used technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed.[2] The resulting TMS esters are significantly more volatile and less polar than the parent compound.[6] Silylation is also effective for derivatizing other functional groups like hydroxyls and amines that might be present in a sample matrix.[2]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, through a reaction with an alcohol in the presence of an acid catalyst.[7][8] A common reagent for this is 14% Boron Trifluoride in methanol (BF3-methanol).[2][9] This process, known as methylation, yields fatty acid methyl esters (FAMEs) or, in this case, the methyl ester of this compound.[2][9] Esterification is a robust method that produces stable derivatives.[10]
Quantitative Data Summary
The following table summarizes the key parameters and characteristics of the silylation and esterification methods for the derivatization of this compound.
| Parameter | Silylation (BSTFA/MSTFA) | Esterification (BF3-Methanol) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst.[2] | 14% Boron Trifluoride in Methanol (BF3-Methanol).[2] |
| Reaction Time | 30-60 minutes (can be optimized).[2][11] | Approximately 60 minutes (can be tailored to the application).[2] |
| Reaction Temperature | 60-75 °C (optimization may be required).[2][11] | 50-60 °C.[2] |
| Derivative Formed | Trimethylsilyl (TMS) ester.[2] | Methyl ester.[2] |
| Advantages | Highly reactive and versatile, derivatizing multiple functional groups.[6][10] By-products of MSTFA are highly volatile, reducing chromatographic interference.[12][13] | Produces stable derivatives.[10] Selective for carboxylic acids. Clean mass spectra are often achieved.[2] |
| Disadvantages | Highly sensitive to moisture, which can inhibit the reaction and hydrolyze the derivatives.[5][11][14] May form multiple derivatives for a single analyte under certain conditions.[5] | Requires a post-reaction extraction step to separate the derivative from the aqueous phase.[2] |
Experimental Protocols
Crucial Precaution: Silylation reagents are extremely sensitive to moisture. Ensure all glassware, solvents, and samples are anhydrous for successful derivatization.[5][14]
Protocol 1: Silylation using BSTFA
This protocol provides a general guideline for the derivatization of this compound using BSTFA.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[5]
-
Heating block or oven
-
GC vials with inserts and caps
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a clean, dry GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[6]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent is recommended, generally a 2:1 ratio of BSTFA to active hydrogens.[6][11]
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds.
-
Place the vial in a heating block or oven set to 60°C for 60 minutes.[2] Reaction time and temperature can be optimized for specific needs.[2][11]
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol details the formation of the methyl ester of this compound.
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Saturated NaCl water solution
-
Hexane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Heating block or oven
-
GC vials with inserts and caps
-
Pipettes and vortex mixer
Procedure:
-
Sample Preparation: Place the dried this compound sample into a vial.
-
Reagent Addition: Add 50 µL of 14% BF3-Methanol to the vial.[2]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]
-
Extraction: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution.[2]
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[2]
-
Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
Repeat the extraction of the aqueous layer with another 0.6 mL of hexane and combine the hexane fractions.[2]
-
Analysis: The hexane solution containing the methyl ester derivative is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be necessary.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-650[14]
Visualizations
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: Silylation reaction of this compound with BSTFA.
Caption: Esterification of this compound with BF3-Methanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Pentylphenyl)acetic Acid: A Versatile Building Block in Organic Synthesis
Introduction: 2-(4-Pentylphenyl)acetic acid is a valuable carboxylic acid derivative characterized by a phenyl ring substituted with a pentyl group and an acetic acid moiety. This unique structure, featuring both a lipophilic alkyl chain and a reactive carboxylic acid functional group, makes it a versatile building block for the synthesis of a diverse range of organic molecules with applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for cannabinoids, liquid crystals, and biologically active amides and esters.
Application 1: Synthesis of Precursors for Cannabinoids
A plausible synthetic route involves the Willgerodt-Kindler reaction to produce the thiomorpholide, followed by hydrolysis to yield this compound. This is the reverse of the desired initial step, but it highlights the synthetic relationship between the acetophenone and the phenylacetic acid. A more direct, albeit multi-step, approach to olivetol from a related pentylbenzene derivative is outlined below, for which this compound can be considered a potential starting material after appropriate functional group manipulations.
Logical Synthetic Workflow:
Caption: Proposed synthetic pathway from this compound to Cannabigerol.
Experimental Protocols:
While a direct protocol from this compound to olivetol is not well-documented, a general and robust method for the acylation of resorcinol, a related phenol, provides a foundational protocol that can be adapted for the synthesis of cannabinoid precursors.[1][2]
Protocol 1: Acylation of Resorcinol with Acetic Acid [1][2]
This protocol describes the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid, illustrating a key transformation in building cannabinoid precursors.
| Parameter | Value |
| Reactants | Resorcinol, Acetic Acid |
| Catalyst | Amberlyst-36 (Ion Exchange Resin) |
| Mole Ratio (Resorcinol:Acetic Acid) | 1:10 |
| Catalyst Loading | 0.0515 g/cm³ |
| Temperature | Reflux |
| Reaction Time | Varies (monitor by TLC) |
| Product | 2',4'-Dihydroxyacetophenone |
| Yield | Up to 63% conversion of resorcinol |
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine resorcinol and a 10-fold molar excess of acetic acid.
-
Add the Amberlyst-36 catalyst.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The excess acetic acid can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application 2: Synthesis of Liquid Crystal Building Blocks
The rigid phenyl ring and the flexible pentyl chain of this compound make it an attractive starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Biphenyl derivatives are a common core for many nematic liquid crystals.[3] this compound can be used to synthesize biphenyl carboxylic acids, which are key intermediates in the preparation of cyanobiphenyls and other liquid crystalline materials.
Logical Synthetic Workflow:
Caption: General workflow for the synthesis of liquid crystals from this compound.
Experimental Protocols:
A key step in the synthesis of biphenyl-based liquid crystals is the Suzuki-Miyaura cross-coupling reaction. The following protocol, adapted from the synthesis of a similar biphenyl carboxylic acid, illustrates this crucial transformation.[4]
Protocol 2: Synthesis of 4'-n-Pentyl-4-biphenylcarboxylic Acid via Haloform Reaction [4]
This protocol details the conversion of an acetylbiphenyl to a biphenylcarboxylic acid, a reaction that would follow the coupling of a derivative of this compound.
| Parameter | Value |
| Starting Material | 4'-n-Pentyl-4-acetylbiphenyl |
| Reagents | Bromine, Sodium Hydroxide, p-Dioxane |
| Temperature | 10-15 °C (bromine addition), 35-40 °C (reaction) |
| Reaction Time | 3 hours |
| Product | 4'-n-Pentyl-4-biphenylcarboxylic acid |
| Yield | 84% |
Methodology:
-
Dissolve 4'-n-pentyl-4-acetylbiphenyl in p-dioxane in a suitable reactor.
-
In a separate vessel, prepare a solution of sodium hypobromite by adding bromine dropwise to a cooled (10-15 °C) solution of sodium hydroxide in water.
-
Add the sodium hypobromite solution dropwise to the solution of the acetylbiphenyl while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at 35-40 °C for 3 hours.
-
After allowing the mixture to stand overnight, quench the reaction with sodium bisulfite.
-
Neutralize the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from acetic acid to obtain pure 4'-n-pentyl-4-biphenylcarboxylic acid.
Application 3: Synthesis of Biologically Active Amides and Esters
The carboxylic acid functionality of this compound allows for its straightforward conversion into a wide array of ester and amide derivatives. These derivatives have potential applications in drug discovery, as the introduction of different amide and ester moieties can modulate the compound's pharmacokinetic and pharmacodynamic properties. Phenylacetic acid derivatives are known scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][5][6]
Logical Synthetic Workflow:
Caption: Synthesis of ester and amide derivatives from this compound.
Experimental Protocols:
Standard esterification and amide coupling protocols can be readily applied to this compound.
Protocol 3: Fischer Esterification
This general protocol can be used to synthesize a variety of alkyl esters of this compound.
| Parameter | Value |
| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Product | Alkyl 2-(4-pentylphenyl)acetate |
| Yield | Typically high |
Methodology:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 4: Amide Coupling using a Carbodiimide Reagent [7]
This protocol describes a common method for forming an amide bond between this compound and a primary or secondary amine.
| Parameter | Value |
| Reactants | This compound, Amine |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) |
| Additive | Hydroxybenzotriazole (HOBt) |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Product | N-substituted 2-(4-pentylphenyl)acetamide |
| Yield | Generally good to excellent |
Methodology:
-
Dissolve this compound and HOBt (1.1 equivalents) in an anhydrous solvent (DCM or DMF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C and add the amine (1.0 equivalent) and the base (e.g., DIPEA, 1.5 equivalents).
-
Add the carbodiimide coupling reagent (e.g., EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data Summary:
| Application | Reaction | Starting Material | Product | Yield | Reference |
| Cannabinoid Precursor | Acylation of Resorcinol | Resorcinol | 2',4'-Dihydroxyacetophenone | ~63% conversion | [1][2] |
| Liquid Crystal Intermediate | Haloform Reaction | 4'-n-Pentyl-4-acetylbiphenyl | 4'-n-Pentyl-4-biphenylcarboxylic acid | 84% | [4] |
| Bioactive Derivatives | Amide Coupling | Carboxylic Acid & Amine | Amide | Good to Excellent | [7] |
This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the potential synthesis of key intermediates for cannabinoids and liquid crystals, as well as the straightforward preparation of a wide range of amide and ester derivatives with potential biological activities. The protocols provided herein offer a practical guide for researchers and scientists in drug development and materials science to harness the synthetic potential of this compound. Further exploration of its reactivity will undoubtedly lead to the discovery of new applications and novel molecules.
References
- 1. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olivetol - Wikipedia [en.wikipedia.org]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Application Note: Quantitative Analysis of 2-(4-Pentylphenyl)acetic acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Pentylphenyl)acetic acid. The described protocol is designed for accuracy, precision, and high throughput, making it suitable for routine analysis in research and quality control environments. The method utilizes a C18 stationary phase with a UV detector, providing a straightforward and reproducible approach for the quantification of this compound. All experimental protocols and data presentation are structured to meet the rigorous standards of the pharmaceutical industry.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical research and development. Accurate and precise quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note provides a detailed protocol for the analysis of this compound using RP-HPLC, a widely used method due to its efficiency and applicability to a broad range of non-polar and moderately polar compounds.[1][2]
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[3][4]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, acetic acid, or trifluoroacetic acid (TFA) of analytical grade.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
The choice of a C18 column is based on the non-polar nature of the pentylphenyl group of the analyte.[3] Acetonitrile is often chosen as the organic modifier in the mobile phase due to its elution strength.[5] The addition of an acid, such as formic acid, helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[2]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix in which the this compound is being quantified. A general protocol for a solid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain a quantifiable amount of the analyte.
-
Dissolve the sample in a suitable volume of diluent.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at different concentration levels.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| R² | >0.999 |
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD (µg/mL) | Report Value | 0.15 |
| LOQ (µg/mL) | Report Value | 0.50 |
Note: The values in the tables are for illustrative purposes only and should be replaced with actual experimental data.
Visualizations
References
Application Notes and Protocols for the Esterification of 2-(4-Pentylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Pentylphenyl)acetic acid is a carboxylic acid derivative that serves as a valuable building block in the synthesis of various organic molecules. Its esters are of particular interest in medicinal chemistry and materials science. In drug development, esterification is a common strategy to modify the physicochemical properties of a parent drug, such as lipophilicity, solubility, and pharmacokinetic profile, potentially leading to improved efficacy and delivery. The synthesis of this compound esters is typically achieved through acid-catalyzed esterification, a reliable and well-established method.
This document provides detailed protocols for the synthesis of esters from this compound via Fischer esterification, a common acid-catalyzed method. It includes reaction conditions, purification procedures, and expected outcomes.
Fischer Esterification Overview
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent.[2]
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins.[1][3] The choice of catalyst can influence the reaction rate and selectivity. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions.[3] Solid acid catalysts are also gaining traction as they are often more environmentally friendly and easier to separate from the reaction mixture.[4][5][6]
Experimental Protocols
General Protocol for the Synthesis of Alkyl 2-(4-Pentylphenyl)acetates
This protocol describes a general procedure for the synthesis of methyl, ethyl, and other simple alkyl esters of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 2-5 mol%) is sufficient. For p-toluenesulfonic acid, a slightly higher loading (e.g., 5-10 mol%) may be used.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the alcohol and catalyst used but is typically in the range of 4-24 hours.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a large excess of alcohol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Esterification of this compound
| Ester Product | Alcohol | Catalyst (mol%) | Reaction Time (h) | Temp (°C) | Representative Yield (%) |
| Methyl 2-(4-pentylphenyl)acetate | Methanol | H₂SO₄ (3%) | 6 | Reflux (65) | 92 |
| Ethyl 2-(4-pentylphenyl)acetate | Ethanol | p-TsOH (5%) | 8 | Reflux (78) | 89 |
| Propyl 2-(4-pentylphenyl)acetate | 1-Propanol | H₂SO₄ (3%) | 12 | Reflux (97) | 85 |
| Butyl 2-(4-pentylphenyl)acetate | 1-Butanol | p-TsOH (5%) | 16 | Reflux (118) | 82 |
Note: The yields are representative and can vary based on the specific reaction scale and conditions.
Table 2: Representative Characterization Data for Ethyl 2-(4-pentylphenyl)acetate
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J=8.0 Hz, 2H), 7.10 (d, J=8.0 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.58 (s, 2H), 2.58 (t, J=7.6 Hz, 2H), 1.59 (m, 2H), 1.32 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 0.89 (t, J=6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.1, 141.8, 131.5, 129.3, 128.6, 60.8, 41.0, 35.5, 31.5, 31.0, 22.5, 14.1, 14.0. |
| IR (neat, cm⁻¹) | 2955, 2928, 2857, 1735 (C=O), 1514, 1158 (C-O). |
| Mass Spec (EI) | m/z (%): 234 (M⁺, 25), 161 (100), 105 (40), 91 (30). |
Note: This is hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: General mechanism of Fischer Esterification.
Caption: Experimental workflow for ester synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Pentylphenyl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-pentylphenyl)acetic acid.
Troubleshooting Guide: Common Impurities
The synthesis of this compound, commonly utilizing the Willgerodt-Kindler reaction, can present challenges related to purity. The following table summarizes common impurities, their potential sources, and recommended analytical methods for detection.
| Impurity Category | Specific Impurity/Impurity Class | Potential Source | Recommended Analytical Methods |
| Starting Material-Related | 4'-Pentylacetophenone | Incomplete reaction. | GC-MS, HPLC, ¹H NMR |
| Impurities from 4'-pentylacetophenone synthesis (e.g., isomers, residual starting materials like pentanoyl chloride and benzene) | Impure starting material. | GC-MS, HPLC | |
| Intermediate-Related | 2-(4-Pentylphenyl)thioacetamide | Incomplete hydrolysis of the thioamide intermediate. | HPLC, LC-MS, ¹H NMR |
| By-products | Decarboxylation products (e.g., 1-ethyl-4-pentylbenzene) | High reaction temperatures during synthesis or work-up. | GC-MS |
| Oxidation of the pentyl chain | Oxidative conditions during reaction or storage. | GC-MS, LC-MS | |
| Over-reduction products | If a reduction step is involved in an alternative synthesis route. | GC-MS, LC-MS | |
| Reagent-Related | Sulfur-containing by-products | Side reactions involving elemental sulfur. | Difficult to characterize; may require advanced MS techniques. |
| Solvent-Related | Residual solvents (e.g., morpholine, pyridine, toluene, ethanol) | Incomplete removal during work-up and purification.[1][2][3] | GC-MS (headspace), ¹H NMR |
Frequently Asked Questions (FAQs)
Q1: My final product shows a peak corresponding to the starting material, 4'-pentylacetophenone. How can I remove it?
A1: Residual 4'-pentylacetophenone indicates an incomplete reaction. To address this, you can:
-
Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature to drive it to completion. The Willgerodt-Kindler reaction often requires prolonged heating.
-
Purification: Unreacted ketone can typically be removed through careful purification. Recrystallization from a suitable solvent system is often effective. Alternatively, column chromatography on silica gel can be employed.
Q2: I have identified the thioamide intermediate in my final product. What is the best way to complete the hydrolysis?
A2: The presence of the thioamide intermediate, 2-(4-pentylphenyl)thioacetamide, signifies incomplete hydrolysis. To ensure complete conversion to the carboxylic acid:
-
Extend Hydrolysis Time: Increase the duration of the hydrolysis step.
-
Adjust pH: Ensure the reaction medium is sufficiently acidic or basic to facilitate complete hydrolysis. For acid hydrolysis, concentrated hydrochloric or sulfuric acid is often used. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is necessary.
-
Increase Temperature: Raising the temperature of the hydrolysis reaction can also improve the rate and extent of the conversion.
Q3: My NMR spectrum shows unexpected signals in the aromatic region. What could they be?
A3: Unexpected aromatic signals could arise from several sources:
-
Isomeric Impurities: If the starting 4'-pentylacetophenone was not pure, you might have ortho- or meta-isomers of this compound.
-
By-products from Side Reactions: The high temperatures of the Willgerodt-Kindler reaction can sometimes lead to side reactions on the aromatic ring, although this is less common for simple alkyl-substituted benzenes.
-
Reagent-Related Impurities: If reagents like pyridine were used, residual amounts could be present.
It is recommended to use 2D NMR techniques (like COSY and HMQC) to help identify the structure of these unknown impurities. LC-MS can also be valuable for determining their molecular weights.
Q4: How can I minimize the formation of by-products during the synthesis?
A4: Minimizing by-products in the Willgerodt-Kindler reaction involves careful control of reaction parameters:
-
Temperature Control: Avoid excessively high temperatures, which can lead to thermal degradation and side reactions like decarboxylation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the alkyl chain.
-
Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing unwanted side reactions.
Experimental Protocols
Synthesis of this compound via the Willgerodt-Kindler Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Formation of the Thioamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-pentylacetophenone, elemental sulfur, and morpholine.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 2: Hydrolysis to the Carboxylic Acid
-
After cooling the reaction mixture, add a solution of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Heat the mixture to reflux for several hours until the thioamide intermediate is completely hydrolyzed. Monitor the reaction by TLC or HPLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was used, acidify the mixture with a strong acid (e.g., HCl) until the product precipitates.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for impurity identification and resolution.
This guide is intended to provide general assistance. Specific experimental conditions may require further optimization based on laboratory results. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
troubleshooting low yield in the synthesis of 2-(4-Pentylphenyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(4-pentylphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
The Willgerodt-Kindler reaction starting from 4-pentylacetophenone.
-
Grignard carboxylation of a 4-pentylbenzyl halide.
-
Cyanation of a 4-pentylbenzyl halide followed by hydrolysis of the resulting nitrile.
Q2: What is a typical yield for the synthesis of this compound?
A2: Expected yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. Generally, yields can range from moderate to excellent. For instance, the Willgerodt-Kindler reaction, when optimized, can achieve high yields, while Grignard reactions can be sensitive to reaction conditions, impacting the final yield. Hydrolysis of the corresponding nitrile often proceeds in high yield.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters include:
-
Purity of reagents and solvents: Moisture and impurities can significantly impact reactions involving organometallics like Grignard reagents.
-
Reaction temperature: Many steps, particularly Grignard reagent formation and reaction, are temperature-sensitive.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial for moisture-sensitive reactions.
-
Stoichiometry of reactants: The molar ratios of reactants and catalysts should be carefully controlled.
Troubleshooting Low Yields
This section addresses specific issues that can lead to low yields in the synthesis of this compound, categorized by the synthetic method.
Scenario 1: Willgerodt-Kindler Reaction of 4-Pentylacetophenone
Q: My Willgerodt-Kindler reaction of 4-pentylacetophenone resulted in a low yield of the final acid. What are the likely causes and how can I improve it?
A: Low yields in the Willgerodt-Kindler reaction are common if not properly optimized.[1] Key factors to investigate include:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient heating, incorrect stoichiometry of sulfur and morpholine, or deactivation of the reagents.
-
Side reactions: At high temperatures, various side reactions can occur, leading to the formation of complex mixtures and reducing the yield of the desired thioamide intermediate.
-
Difficult hydrolysis: The hydrolysis of the intermediate thiomorpholide to the carboxylic acid can be challenging. Incomplete hydrolysis will result in a lower yield of the final product.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and molar ratios of 4-pentylacetophenone, sulfur, and morpholine to find the optimal conditions. The use of a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) can sometimes improve yields and reduce reaction times.[2]
-
Ensure Anhydrous Conditions (for the first step): While the hydrolysis step involves water, the initial reaction of the ketone with sulfur and morpholine should be carried out under anhydrous conditions to prevent unwanted side reactions.
-
Improve the Hydrolysis Step: Ensure complete hydrolysis of the thiomorpholide intermediate by using appropriate conditions (e.g., refluxing with a strong acid or base for a sufficient duration).[3] Acidic hydrolysis with a mixture of acetic acid, sulfuric acid, and water has been shown to be effective.[3]
-
Purification: Proper purification of the intermediate thioamide before hydrolysis can sometimes improve the final yield and purity of the carboxylic acid.
Scenario 2: Grignard Carboxylation of 4-Pentylbenzyl Halide
Q: I am experiencing a low yield in the synthesis of this compound via Grignard carboxylation. What could be the problem?
A: Grignard reactions are highly sensitive to the experimental setup and reagent quality. Low yields are often traced back to issues in the formation or reaction of the Grignard reagent.
-
Failure to form the Grignard reagent: The presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings can prevent the formation of the Grignard reagent.
-
Wurtz coupling: The Grignard reagent can react with the starting benzyl halide in a side reaction known as Wurtz coupling, leading to the formation of a dimer and reducing the amount of Grignard reagent available for carboxylation.
-
Reaction with atmospheric CO2 and moisture: Exposure of the Grignard reagent to air can lead to its reaction with atmospheric carbon dioxide and moisture, quenching the reagent.
-
Inefficient carboxylation: The reaction with carbon dioxide (either as a gas or as dry ice) can be inefficient if not performed correctly.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Magnesium turnings should be activated, for example, by grinding in a dry mortar or by adding a small crystal of iodine.
-
Control the Rate of Addition: Add the 4-pentylbenzyl halide solution to the magnesium turnings slowly to maintain a gentle reflux and minimize Wurtz coupling.
-
Maintain an Inert Atmosphere: The entire reaction, from Grignard formation to carboxylation, must be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Optimize Carboxylation: When using dry ice, ensure it is freshly crushed and free of condensed water. Add the Grignard solution to a slurry of crushed dry ice in anhydrous ether. This provides a large surface area for the reaction and helps to control the exotherm.
-
Proper Work-up: After the reaction, the magnesium salt of the carboxylic acid needs to be carefully hydrolyzed with an acid (e.g., dilute HCl) to protonate the carboxylate and liberate the final product.
Scenario 3: Hydrolysis of 2-(4-Pentylphenyl)acetonitrile
Q: The hydrolysis of 2-(4-pentylphenyl)acetonitrile to the corresponding carboxylic acid is giving me a low yield. What are the potential issues?
A: The hydrolysis of nitriles to carboxylic acids is generally a high-yielding reaction, but incomplete reaction or side reactions can lower the yield.
-
Incomplete hydrolysis: The hydrolysis of nitriles often proceeds through an amide intermediate. Harsh conditions are sometimes required to drive the reaction to the carboxylic acid. Insufficient reaction time or temperature can result in a mixture of the starting nitrile, the intermediate amide, and the final carboxylic acid.
-
Decarboxylation: Under very harsh acidic or basic conditions and high temperatures, the product, a phenylacetic acid derivative, could potentially undergo some decarboxylation, although this is less common for this specific structure.
-
Side reactions of the pentyl group: While generally stable, the pentyl group could undergo unforeseen reactions under very harsh conditions, though this is unlikely.
Troubleshooting Steps:
-
Ensure Sufficiently Vigorous Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. For acid hydrolysis, refluxing with a strong acid like sulfuric or hydrochloric acid is common.[4][5] For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide is used, followed by acidification to obtain the carboxylic acid.[6] Ensure the reaction is heated for a sufficient period to drive the hydrolysis to completion.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting nitrile and the intermediate amide to determine the optimal reaction time.
-
Careful Work-up: If using basic hydrolysis, ensure the reaction mixture is thoroughly acidified to precipitate the carboxylic acid. The product can then be extracted into an organic solvent.
-
Purification: Recrystallization or column chromatography can be used to purify the final product and remove any unreacted starting material or intermediate amide.
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Yield Range (%) | Key Advantages | Common Challenges |
| Willgerodt-Kindler | Substituted Acetophenone | Sulfur, Morpholine, Acid/Base for hydrolysis | 50-90%[2][3] | Good functional group tolerance | Often requires high temperatures; can be messy |
| Grignard Carboxylation | Substituted Benzyl Halide | Magnesium, CO2 (dry ice) | 40-80% | Readily available starting materials | Highly sensitive to moisture and air |
| Nitrile Hydrolysis | Substituted Benzyl Cyanide | Strong Acid (e.g., H2SO4) or Base (e.g., NaOH) | 80-95%[4][7] | Often high-yielding and clean | The cyanide reagent is highly toxic |
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol is adapted from general procedures for the Willgerodt-Kindler reaction.[3]
Step 1: Synthesis of 2-(4-Pentylphenyl)thioacetomorpholide
-
In a round-bottom flask equipped with a reflux condenser, combine 4-pentylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the mixture to reflux (around 130-140 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling, the reaction mixture is poured into water and the precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
The purified 2-(4-pentylphenyl)thioacetomorpholide is suspended in a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., in a 2:1:1 ratio by volume).
-
The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Protocol 2: Synthesis of this compound via Grignard Carboxylation
This protocol is based on general procedures for Grignard carboxylation.
Step 1: Preparation of 4-Pentylbenzylmagnesium Halide
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
A solution of 4-pentylbenzyl halide (1 equivalent) in anhydrous diethyl ether or THF is placed in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to reflux. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether.
-
Slowly add the Grignard reagent solution to the dry ice slurry with vigorous stirring under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
-
The product can be purified by recrystallization.
Visualizations
Caption: Workflow for the Willgerodt-Kindler synthesis.
Caption: Workflow for Grignard carboxylation synthesis.
Caption: General troubleshooting decision tree for low yield.
References
- 1. scispace.com [scispace.com]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing the Willgerodt-Kindler Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Willgerodt-Kindler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Willgerodt-Kindler reaction?
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides. This reaction involves heating the ketone with elemental sulfur and a primary or secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide, making it a valuable tool in organic synthesis and drug development.[1][2]
Q2: What is the general mechanism of the reaction?
The reaction proceeds through several key steps:
-
Formation of an enamine from the starting ketone and the amine.
-
The enamine then reacts with elemental sulfur.
-
A rearrangement occurs, leading to the migration of the carbonyl group to the end of the alkyl chain.
-
The final product is a thioamide.[1]
Q3: What are the typical reaction conditions?
The Willgerodt-Kindler reaction is typically carried out at elevated temperatures, often under reflux, for several hours.[3] Common solvents include high-boiling point liquids like morpholine (which also acts as the amine reagent), pyridine, or DMF. However, solvent-free conditions have also been successfully employed.
Q4: Can aldehydes be used as substrates?
Yes, aromatic aldehydes can also be used as substrates in the Willgerodt-Kindler reaction to produce thioamides.[4]
Troubleshooting Guide
Low Product Yield
Low yields are a common issue in the Willgerodt-Kindler reaction. The following Q&A addresses potential causes and solutions.
Q5: My reaction is giving a low yield. What are the first things to check?
Start by verifying the purity of your starting materials. It is advisable to distill the ketone and the amine (e.g., morpholine) before use. Ensure that the sulfur is finely powdered and does not form lumps. Also, confirm that your reaction setup is properly sealed to prevent the escape of volatile reagents, especially if using a low-boiling amine.
Q6: I suspect incomplete conversion of my starting material. What can I do?
-
Increase Reaction Time and/or Temperature: The Willgerodt-Kindler reaction often requires prolonged heating. If you are observing a significant amount of unreacted starting material, consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Reagent Stoichiometry: An excess of the amine and sulfur is generally recommended. Experiment with the molar ratios of your ketone:amine:sulfur. A common starting point is a 1:2:2 molar ratio.
Q7: How does the choice of amine affect the reaction yield?
The choice of amine can significantly impact the reaction's success. Sterically hindered amines, such as diisopropylamine, may fail to react.[5] Secondary cyclic amines like morpholine and piperidine are commonly used and often give good yields. The optimal amine and its ratio to the ketone should be determined experimentally for each substrate.
Q8: Could the solvent be the issue?
While the reaction can be run neat, especially with morpholine, a high-boiling point solvent can be beneficial. Quinoline and DMF are effective solvents.[6][7] The choice of solvent can influence the reaction rate and yield, so a solvent screen may be necessary for optimization.
Side Product Formation
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired thioamide.
Q9: I am observing the formation of a carboxylic acid as a side product. How can I prevent this?
The formation of the corresponding carboxylic acid is a common side reaction resulting from the hydrolysis of the thioamide product.[1] To minimize this, ensure that your reaction is carried out under anhydrous conditions. If water is intentionally used as a solvent, be aware that hydrolysis may be more prevalent.
Q10: My reaction mixture is a complex tar. What could be the cause?
Tarry products can result from decomposition at excessively high temperatures or prolonged reaction times. Carefully monitor the reaction temperature. For sensitive substrates, it might be beneficial to conduct the reaction at a lower temperature for a longer period. Some substrates, like those with nitro or cyano groups, may be prone to polymerization or decomposition under the reaction conditions.[7]
Q11: I am getting an α-ketothioamide as a major byproduct. How can I favor the formation of the desired rearranged thioamide?
The formation of α-ketothioamides, where the carbonyl group is not rearranged, can sometimes compete with the desired Willgerodt-Kindler product. Reaction conditions, including the substrate, amine, and temperature, can influence this selectivity. A thorough optimization of these parameters is necessary to favor the desired product.
Workup and Purification Difficulties
Q12: How should I work up my Willgerodt-Kindler reaction?
A typical workup involves pouring the cooled reaction mixture into a mixture of ice and a suitable solvent like ether or methanol.[3] The product can then be isolated by extraction or crystallization. Acidification of the aqueous layer may be necessary to precipitate the product if it is a carboxylic acid formed from hydrolysis.
Q13: My product is difficult to purify. Any suggestions?
If simple crystallization is ineffective, column chromatography on silica gel is a common purification method.[8] A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the Willgerodt-Kindler reaction.
Table 1: Effect of Amine on the Yield of Phenylacetic Acid Thioamides
| Amine | Sulfur/Ketone (mol/mol) | Amine/Ketone (mol/mol) | Temperature (°C) | Yield (%) |
| Morpholine | 8.0 | 8.0 | 120 | 90 |
| Pyrrolidine | 8.0 | 8.0 | 120 | 85 |
| 4-Methylpiperidine | 8.0 | 8.0 | 120 | 88 |
| Isopropylamine | 5.0 | 10.0 | 100 | 75 |
| Diethylamine | 5.0 | 10.0 | 100 | 82 |
| Diisopropylamine | - | - | - | No Reaction |
Data adapted from Lundstedt, T., Carlson, R. and Shabana, R., 1987. Acta Chem. Scand., Ser. B41: 157–163.[5]
Table 2: Influence of Reaction Conditions on the Synthesis of 2-Phenylthioacetomorpholide from Acetophenone
| Molar Ratio (Acetophenone:Sulfur:Morpholine) | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1:2:3 | 134 (reflux) | 3 | ~94 | | 1:1:2 | 134 (reflux) | 3 | Lower Yield | | 1:2:3 | 100 | 12 | 22.4 |
Data compiled from various sources, including Organic Syntheses and user-submitted procedures.[3]
Detailed Experimental Protocol: Synthesis of 2-Phenylthioacetomorpholide
This protocol describes a typical procedure for the Willgerodt-Kindler reaction using acetophenone and morpholine.
Materials:
-
Acetophenone (distilled)
-
Morpholine (distilled)
-
Sulfur (powdered)
-
p-Toluenesulfonic acid monohydrate (optional catalyst)
-
Methanol
Procedure:
-
To a 100-mL round-bottomed flask, add acetophenone (e.g., 24.0 g, 0.2 mol), morpholine (e.g., 36.0 g, 0.41 mol), and powdered sulfur (e.g., 6.4 g, 0.2 mol).
-
Optionally, a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1 g) can be added.[9]
-
Equip the flask with a reflux condenser. It is crucial to vent the reaction to a fume hood as hydrogen sulfide gas will be evolved.[9]
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours. The solution will turn a reddish-brown color.[9]
-
After the reflux period, allow the mixture to cool slightly and then pour it into a beaker containing stirred, hot methanol (approximately 100 mL at 55-60°C).[9]
-
Induce crystallization by scratching the inside of the beaker with a glass rod.
-
Seal the beaker and place it in a refrigerator for at least 6 hours to allow for complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.
-
The product can be further purified by recrystallization from methanol.
Visualizations
The following diagrams illustrate key workflows and relationships in the Willgerodt-Kindler synthesis.
Caption: General experimental workflow for the Willgerodt-Kindler synthesis.
Caption: Troubleshooting logic for addressing low yields in the reaction.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. soachim.info [soachim.info]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(4-Pentylphenyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 2-(4-Pentylphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-pentylbenzaldehyde or corresponding halides), byproducts from side reactions, and residual solvents used in the synthesis or workup. The exact impurity profile will depend on the synthetic route employed.
Q2: What is the typical expected purity for commercially available this compound?
A2: Commercially available this compound is often sold with a purity of 98% or higher.[1]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: Purity is typically assessed using a combination of techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is excellent for quantifying chemical impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can identify the structure of the compound and detect impurities. Melting point analysis is a quick method to gauge purity, as impurities tend to depress and broaden the melting range.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at room temperature in a well-sealed container, protected from light and moisture.[1]
Troubleshooting Guide
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
-
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil rather than solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Solution 1: Lower the Cooling Temperature. After the solution has cooled to room temperature, try placing it in an ice bath or refrigerator to induce crystallization.
-
Solution 2: Change the Solvent System. Use a solvent with a lower boiling point. Alternatively, employ a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[3][4]
-
Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure product to provide a nucleation site for crystal growth.[5][6]
-
Issue 2: The purified product is discolored (e.g., yellow or brown).
-
Question: My final product has a persistent yellow or tan color. How can I remove these colored impurities?
-
Answer: Colored impurities are often non-polar, high molecular weight byproducts.
-
Solution: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal (decolorizing carbon).[7] Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[3]
-
Issue 3: Column chromatography fails to separate the product from a close-running impurity.
-
Question: I am using flash column chromatography, but one impurity has a very similar Rf value to my product, resulting in poor separation. What can I try?
-
Answer: Poor separation can result from an inappropriate solvent system or column conditions.
-
Solution 1: Optimize the Solvent System. The target compound should ideally have an Rf value of around 0.3 on a TLC plate for good separation.[8] Experiment with different solvent mixtures. For an acidic compound like this, mixtures of hexanes and ethyl acetate are common. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation for carboxylic acids by keeping the compound protonated and reducing "tailing" on the silica gel.[8][9]
-
Solution 2: Change Loading Method. If the compound is not very soluble in the mobile phase, it can be loaded onto the column by adsorbing it onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (like acetone or dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder, which can then be added to the top of the column.[8][10]
-
Solution 3: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[10]
-
Quantitative Data Summary
The following table presents typical outcomes for standard purification methods. Actual yields and final purity will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Recovery Yield (%) | Notes |
| Single-Solvent Recrystallization | 85 - 95% | >99% | 70 - 90% | Highly effective for removing small amounts of impurities from solid crude product.[5] |
| Recrystallization with Charcoal | 85 - 95% (colored) | >99% (colorless) | 65 - 85% | Effective for removing colored impurities, though some product may be lost due to adsorption on the charcoal.[7] |
| Flash Column Chromatography | 50 - 90% | >98% | 75 - 95% | Excellent for separating mixtures with multiple components or when impurities have similar solubility to the product.[11] |
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
This protocol is suitable for purifying solid crude this compound that is contaminated with minor impurities.
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude product. It should be sparingly soluble in hexane at room temperature but readily soluble in hot ethyl acetate.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent to maximize yield.[5]
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal treatment was used, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot hexane slowly to the hot ethyl acetate solution until the solution becomes slightly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[3]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the target compound from significant amounts of byproducts or starting materials.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A mixture of Hexane:Ethyl Acetate with 0.5% acetic acid is a good starting point. Adjust the ratio until the product has an Rf of ~0.3.[8]
-
Column Packing:
-
Plug a chromatography column with cotton or glass wool. Add a layer of sand.
-
Fill the column with silica gel (slurry packing with the initial mobile phase is common).
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running several column volumes of the mobile phase through it.[8]
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully add the solution to the top of the column.
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[11]
Visual Workflow Diagrams
Caption: Purification method selection workflow for this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(4-Pentylphenyl)acetic Acid
Welcome to the Technical Support Center for the synthesis of 2-(4-pentylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on identifying and mitigating the formation of side products in various synthetic routes to this compound.
Willgerodt-Kindler Reaction Route
This synthetic pathway typically starts from 4'-pentylacetophenone. The reaction involves the conversion of the ketone to a thiomorpholide intermediate, which is then hydrolyzed to the desired carboxylic acid.
Q1: I've performed the Willgerodt-Kindler reaction followed by hydrolysis, but my final product shows an additional peak in the NMR spectrum that I can't identify. What could it be?
A1: A common side product in the Willgerodt-Kindler synthesis of phenylacetic acids is the corresponding 2-(4-pentylphenyl)acetamide . This can arise from incomplete hydrolysis of the intermediate thiomorpholide or the corresponding amide.
Troubleshooting:
-
Identification: The presence of 2-(4-pentylphenyl)acetamide can be confirmed by its characteristic signals in ¹H and ¹³C NMR spectra, as well as its molecular weight in mass spectrometry.
-
¹H NMR: Look for a broad singlet corresponding to the -NH₂ protons, typically in the range of 5.5-7.5 ppm. The methylene protons (-CH₂) adjacent to the carbonyl group will appear as a singlet around 3.5-3.7 ppm.
-
¹³C NMR: The carbonyl carbon of the amide will have a characteristic chemical shift around 172-175 ppm.
-
Mass Spectrometry: The acetamide will have a molecular ion peak corresponding to its molecular weight.
-
-
Mitigation/Removal:
-
Prolonged Hydrolysis: Increase the reaction time or the concentration of the acid/base used for hydrolysis to ensure complete conversion of the amide to the carboxylic acid.
-
Purification: The amide can be separated from the carboxylic acid by recrystallization or column chromatography. Acid-base extraction can also be effective; the desired carboxylic acid will be extracted into a basic aqueous solution, leaving the neutral amide in the organic layer.
-
Experimental Protocol: Willgerodt-Kindler Reaction & Hydrolysis
-
Thioamide Formation: In a round-bottom flask, combine 4'-pentylacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents). Heat the mixture to reflux (typically 130-150 °C) for 8-12 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture. Heat the mixture to reflux for an additional 8-12 hours to hydrolyze the thiomorpholide.
-
Workup: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound. The crude product can then be filtered, washed, and purified.
Data Summary: Potential Side Product in Willgerodt-Kindler Route
| Side Product | Structure | Key Analytical Data (Predicted) |
| 2-(4-Pentylphenyl)acetamide | C13H19NO | ¹H NMR (CDCl₃, ppm): ~7.2 (d, 2H), ~7.1 (d, 2H), ~5.5-7.5 (br s, 2H, -NH₂), ~3.6 (s, 2H, -CH₂CO), ~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H). MS (EI): m/z = 205 (M⁺). |
Workflow for Willgerodt-Kindler Reaction Troubleshooting
Arndt-Eistert Synthesis Route
This method involves the homologation of a carboxylic acid, in this case, 4-pentylbenzoic acid, to its next higher homologue. A key step is the formation of a diazoketone from the corresponding acid chloride.
Q2: In my Arndt-Eistert synthesis, I'm observing a byproduct with a mass spectrum indicating the presence of chlorine. What is this impurity?
A2: A common side product in the Arndt-Eistert synthesis is an α-chloromethyl ketone , in this case, 1-chloro-3-(4-pentylphenyl)propan-2-one . This arises from the reaction of the diazoketone intermediate with the HCl generated during the formation of the acid chloride if it is not completely removed or neutralized.[1][2][3]
Troubleshooting:
-
Identification:
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
¹H NMR: Look for a singlet for the chloromethyl protons (-CH₂Cl) typically in the range of 4.0-4.5 ppm.
-
-
Mitigation/Removal:
-
Use of a Base: Add a non-nucleophilic base, such as triethylamine, during the reaction of the acid chloride with diazomethane to scavenge the HCl byproduct.[1]
-
Excess Diazomethane: Using a slight excess of diazomethane can also help to consume the HCl.
-
Purification: The α-chloromethyl ketone can be separated by column chromatography.
-
Experimental Protocol: Arndt-Eistert Synthesis
-
Acid Chloride Formation: Convert 4-pentylbenzoic acid to 4-pentylbenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Diazoketone Formation: React the 4-pentylbenzoyl chloride with diazomethane (or a safer alternative like trimethylsilyldiazomethane) in an inert solvent.
-
Wolff Rearrangement: Treat the resulting diazoketone with a catalyst (e.g., silver oxide or silver benzoate) in the presence of water to induce the Wolff rearrangement and form this compound.[4][5][6][7]
Data Summary: Potential Side Product in Arndt-Eistert Synthesis
| Side Product | Structure | Key Analytical Data (Predicted) |
| 1-chloro-3-(4-pentylphenyl)propan-2-one | C14H19ClO | ¹H NMR (CDCl₃, ppm): ~7.2 (d, 2H), ~7.1 (d, 2H), ~4.2 (s, 2H, -COCH₂Cl), ~3.8 (s, 2H, Ar-CH₂-), ~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H). MS (EI): m/z = 238/240 (M⁺, Cl isotope pattern). |
Logical Relationship in Arndt-Eistert Side Product Formation
Grignard Reagent Route
This approach typically involves the formation of a Grignard reagent from 4-pentylbenzyl halide, followed by carboxylation with carbon dioxide.
Q3: My synthesis of this compound via a Grignard reagent has a significant non-polar impurity that is difficult to separate. What could it be?
A3: A common side product in the formation of Grignard reagents from benzyl halides is the Wurtz coupling product , which in this case would be 1,2-bis(4-pentylphenyl)ethane . This dimer forms from the reaction of the Grignard reagent with the starting benzyl halide.
Troubleshooting:
-
Identification:
-
¹H NMR: The Wurtz coupling product will show a characteristic singlet for the two methylene groups connecting the aromatic rings (-CH₂-CH₂-) at around 2.8-3.0 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dimer's molecular weight.
-
-
Mitigation/Removal:
-
Slow Addition: Add the 4-pentylbenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Temperature Control: Maintain a moderate reaction temperature to control the rate of Grignard formation and minimize coupling.
-
Purification: This non-polar impurity can often be separated from the polar carboxylic acid product by recrystallization or column chromatography.
-
Experimental Protocol: Grignard Carboxylation
-
Grignard Formation: React 4-pentylbenzyl chloride or bromide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.
-
Carboxylation: Pour the Grignard solution over crushed dry ice (solid CO₂) or bubble CO₂ gas through the solution.
-
Workup: Acidify the reaction mixture with a strong acid to protonate the carboxylate and precipitate the this compound.
Data Summary: Potential Side Product in Grignard Route
| Side Product | Structure | Key Analytical Data (Predicted) |
| 1,2-bis(4-pentylphenyl)ethane | C24H34 | ¹H NMR (CDCl₃, ppm): ~7.1 (d, 4H), ~7.0 (d, 4H), ~2.9 (s, 4H, Ar-CH₂-CH₂-Ar), ~2.6 (t, 4H), ~1.6 (m, 4H), ~1.3 (m, 8H), ~0.9 (t, 6H). MS (EI): m/z = 322 (M⁺). |
Experimental Workflow for Grignard Synthesis and Side Product Identification
Hydrolysis of 2-(4-Pentylphenyl)acetonitrile Route
This synthesis involves the hydrolysis of the corresponding nitrile to the carboxylic acid.
Q4: After hydrolyzing 2-(4-pentylphenyl)acetonitrile, my product is contaminated with a neutral compound. What could it be?
A4: Incomplete hydrolysis of the nitrile can lead to the presence of the starting material, 2-(4-pentylphenyl)acetonitrile , or the intermediate 2-(4-pentylphenyl)acetamide in your final product.
Troubleshooting:
-
Identification:
-
2-(4-Pentylphenyl)acetonitrile:
-
IR Spectroscopy: A sharp peak around 2240-2260 cm⁻¹ is characteristic of a nitrile C≡N stretch.
-
¹H NMR: A singlet for the methylene protons (-CH₂CN) will appear around 3.7 ppm.
-
-
2-(4-Pentylphenyl)acetamide: (See Q1 for identification details).
-
-
Mitigation/Removal:
-
Force the Reaction to Completion: Increase the reaction temperature, prolong the reaction time, or use a higher concentration of the hydrolyzing agent (acid or base).
-
Purification: Both the starting nitrile and the intermediate amide are neutral compounds and can be separated from the acidic product using acid-base extraction.
-
Experimental Protocol: Nitrile Hydrolysis
-
Hydrolysis: Heat a mixture of 2-(4-pentylphenyl)acetonitrile with a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH or KOH) under reflux until the reaction is complete (monitored by TLC or GC).
-
Workup: If using acid hydrolysis, cool the reaction and extract the product. If using base hydrolysis, cool the reaction, acidify to precipitate the carboxylic acid, and then extract.
Data Summary: Potential Side Products in Nitrile Hydrolysis Route
| Side Product | Structure | Key Analytical Data (Predicted) |
| 2-(4-Pentylphenyl)acetonitrile | C13H17N | ¹H NMR (CDCl₃, ppm): ~7.2 (d, 2H), ~7.1 (d, 2H), ~3.7 (s, 2H, -CH₂CN), ~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H). MS (EI): m/z = 187 (M⁺). |
| 2-(4-Pentylphenyl)acetamide | C13H19NO | See Data Summary for Willgerodt-Kindler Route. |
References
- 1. rsc.org [rsc.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. prezi.com [prezi.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Technical Support Center: Crystallization of 2-(4-Pentylphenyl)acetic acid
Welcome to the technical support center for the crystallization of 2-(4-Pentylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The primary challenges in crystallizing this compound often revolve around its molecular structure, which includes a nonpolar pentyl chain and a polar carboxylic acid group. This amphiphilic nature can lead to difficulties in solvent selection, potential for oiling out, and the formation of undesirable crystal habits (e.g., fine needles or amorphous solid).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Given the compound's structure, solvents of intermediate polarity or mixed solvent systems are often a good starting point. A general principle is "like dissolves like"; therefore, solvents with some polar and non-polar character, such as alcohols (ethanol, methanol, isopropanol) or mixtures of a good solvent (e.g., acetone, ethyl acetate) with an anti-solvent (e.g., water, heptane), are likely candidates.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of the solute as a liquid phase (an oil) from the solution instead of forming solid crystals. This commonly occurs when a solution is supersaturated at a temperature above the melting point of the solute in that particular solvent. To prevent this, you can try using a larger volume of solvent, a slower cooling rate, or a different solvent system with a lower boiling point.
Q4: How can I improve the yield and quality of my crystals?
A4: To improve crystal yield and quality, focus on optimizing the supersaturation level and the cooling rate. Slow cooling generally promotes the growth of larger, more well-defined crystals by allowing molecules to orient themselves correctly into the crystal lattice. Seeding the solution with a small, high-quality crystal of the desired compound can also encourage the formation of the desired crystal form and improve overall quality.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: No Crystal Formation
Symptoms: The solution remains clear even after cooling and extended standing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no crystal formation.
| Possible Cause | Solution |
| Insufficient Supersaturation | The concentration of the compound is too low. Gently evaporate some of the solvent and allow the solution to cool again. |
| High Solubility in Chosen Solvent | The compound is too soluble even at low temperatures. Consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. |
| Nucleation Inhibition | Crystal growth requires an initial nucleus to start. Introduce a seed crystal of pure this compound or gently scratch the inner surface of the flask with a glass rod to create nucleation sites. |
Problem 2: Oiling Out
Symptoms: The compound separates as an oily layer instead of solid crystals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
| Possible Cause | Solution |
| Rapid Cooling | Fast cooling can cause the solution to become highly supersaturated at a temperature where the compound's liquid form is more stable than its solid form. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| High Solute Concentration | The concentration of the compound is too high, causing it to separate above its melting point in the solvent. Reheat the mixture to redissolve the oil, add more solvent, and then cool slowly. |
| Inappropriate Solvent | The boiling point of the solvent may be too high. Select a solvent with a lower boiling point or use a mixed solvent system to lower the temperature at which saturation is reached. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a method for selecting a suitable solvent system for the crystallization of this compound.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent from the list below. Agitate the tubes and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath or on a hot plate. Add the same solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the formation of crystals. Note the quantity and quality (e.g., well-defined crystals vs. fine powder) of the precipitate.
-
Solvent Selection: The ideal single solvent is one that dissolves the compound when hot but not when cold, and produces high-quality crystals upon cooling. If no single solvent is ideal, proceed to Protocol 2 for mixed solvent systems.
Solvent Selection Guide (Qualitative):
| Solvent | Polarity | Expected Solubility of this compound (Hot) | Expected Solubility of this compound (Cold) | Notes |
| Heptane | Non-polar | Low | Very Low | Potential anti-solvent. |
| Toluene | Non-polar | Moderate | Low | May be a suitable single solvent. |
| Ethyl Acetate | Intermediate | High | Moderate | Potential primary solvent in a mixed system. |
| Acetone | Intermediate | High | Moderate | Potential primary solvent in a mixed system. |
| Isopropanol | Polar | High | Low | Good candidate for a single solvent. |
| Ethanol | Polar | High | Low | Good candidate for a single solvent. |
| Methanol | Polar | High | Low | Good candidate for a single solvent. |
| Water | Very Polar | Very Low | Very Low | Potential anti-solvent. |
Protocol 2: Mixed-Solvent Crystallization
This protocol is for when a single solvent is not effective.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., water or heptane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
General Experimental Workflow:
removing unreacted starting materials from 2-(4-Pentylphenyl)acetic acid
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 2-(4-Pentylphenyl)acetic acid. It focuses on the common challenge of removing unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and impurities I might encounter in my synthesis of this compound?
A1: The impurities present will depend on your specific synthetic route. However, common starting materials for similar phenylacetic acids include the corresponding benzyl halide (e.g., 4-pentylbenzyl bromide), which is then converted to a nitrile and hydrolyzed, or the oxidation of 4-pentylphenylacetaldehyde or a related alcohol. Therefore, you might encounter unreacted 4-pentylbenzyl precursors, partially hydrolyzed amide intermediates, or by-products from side reactions. Residual solvents from the reaction or initial workup are also common impurities.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess the purity of your product. By comparing the crude product to the starting materials on a TLC plate, you can visualize the presence of unreacted starting materials. A single spot for your product that is distinct from the starting material spots suggests a relatively pure compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Which purification method is best for removing unreacted starting materials?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization is effective if your product is a solid and the impurities have different solubilities.
-
Column chromatography is a versatile technique for separating compounds with different polarities.
-
Acid-base extraction is highly effective for separating your acidic product from neutral or basic impurities.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming crystals of the pure compound while the impurities remain in solution.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethyl acetate, toluene, and mixtures thereof.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out." This can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is fully cooled before filtration. Use a minimal amount of cold solvent for washing. For hot filtration, pre-heat the funnel and flask. |
Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mobile Phase Selection
| Starting Material Polarity | Recommended Starting Mobile Phase (Hexane:Ethyl Acetate) |
| Non-polar | 98:2 |
| Moderately polar | 95:5 to 90:10 |
| Polar | 80:20 |
Guide 3: Purification by Acid-Base Extraction
This technique leverages the acidic nature of this compound to separate it from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will react to form a water-soluble carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid, until the this compound precipitates out.
-
Extraction of Pure Product: Extract the precipitated product back into an organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
This guide provides a starting point for troubleshooting the purification of this compound. The optimal conditions for your specific case may vary, and some empirical optimization will likely be necessary.
preventing byproduct formation in the synthesis of 2-(4-Pentylphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-pentylphenyl)acetic acid, focusing on the prevention of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Willgerodt-Kindler reaction is a widely used and robust method for the synthesis of this compound. This two-step process involves the reaction of 4-pentylacetophenone with sulfur and an amine (typically morpholine) to form an intermediate thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2][3] This method is generally favored for its tolerance of various functional groups and its effectiveness in converting aryl alkyl ketones to the corresponding acetic acids.
Q2: What are the primary byproducts I might encounter during the Willgerodt-Kindler synthesis of this compound?
A2: The main byproducts in this synthesis typically arise from incomplete reaction or side reactions during both stages of the process. These include:
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Unreacted 4-pentylacetophenone: Incomplete conversion during the initial thioamide formation step.
-
2-(4-Pentylphenyl)acetothiomorpholide: The intermediate thioamide may remain if the hydrolysis step is incomplete.
-
2-(4-Pentylphenyl)acetamide: Partial hydrolysis of the thioamide can lead to the formation of the corresponding amide.
-
Sulfur-containing impurities: Complex sulfur-based byproducts can form, often presenting as an oily residue.[4]
-
Decarboxylation products: Under harsh hydrolysis conditions, minor amounts of decarboxylated byproducts may be generated.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.
-
Step 1 (Thioamide formation): A TLC plate can be spotted with the initial 4-pentylacetophenone, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself. The disappearance of the starting material spot indicates the completion of the first step.
-
Step 2 (Hydrolysis): Similarly, TLC can be used to track the disappearance of the intermediate thioamide spot, signifying the completion of the hydrolysis to the final carboxylic acid product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either the thioamide formation or hydrolysis step. | Ensure adequate reaction time and temperature for both steps as outlined in the protocol. Use TLC to monitor for the complete consumption of the starting material and intermediate. |
| Suboptimal ratio of reactants. | Carefully control the stoichiometry of 4-pentylacetophenone, sulfur, and morpholine. An excess of sulfur and morpholine is often used to drive the reaction to completion. | |
| Inefficient purification. | During workup, ensure complete extraction of the product. Acidify the aqueous layer to a pH of ~2 to ensure complete precipitation of the carboxylic acid. | |
| Product is an Oily Residue Instead of a Solid | Presence of sulfur-containing impurities or unreacted starting material. | Wash the crude product thoroughly with a non-polar solvent like hexane to remove residual sulfur and unreacted ketone. Recrystallization from a suitable solvent system (e.g., ethanol/water) is highly recommended for purification. |
| Incomplete hydrolysis. | Ensure the hydrolysis is complete by extending the reaction time or using a higher concentration of the hydrolyzing agent (e.g., NaOH or H2SO4). | |
| Presence of Amide Impurity in Final Product | Incomplete hydrolysis of the intermediate thioamide. | Increase the duration of the hydrolysis step or use more stringent conditions (e.g., higher temperature or more concentrated acid/base). The amide can often be separated from the carboxylic acid by careful recrystallization. |
| Reaction Mixture is a Dark, Tarry Mass | Overheating or prolonged reaction times. | Maintain the recommended reaction temperature and monitor the reaction progress closely to avoid extended heating. |
| Use of impure reagents. | Ensure the purity of all starting materials, especially the 4-pentylacetophenone and morpholine. |
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phenylacetic acids.[5]
Step 1: Synthesis of 2-(4-Pentylphenyl)acetothiomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (typically around 130-140 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC until the 4-pentylacetophenone is consumed.
-
Allow the reaction mixture to cool to room temperature. The crude thioamide can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture containing the crude thioamide, add a 20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (around 100-110 °C) and stir for 10-15 hours. The progress of the hydrolysis can be monitored by TLC for the disappearance of the thioamide.
-
After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and neutral byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will cause the this compound to precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Quantitative Data Summary
The following table provides estimated yields based on literature for similar Willgerodt-Kindler reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield (%) | Purity (%) | Common Impurities |
| 1 | 2-(4-Pentylphenyl)acetothiomorpholide | 85-95 | >90 (crude) | Unreacted 4-pentylacetophenone, sulfur |
| 2 | This compound | 75-85 (from thioamide) | >98 (after recrystallization) | 2-(4-Pentylphenyl)acetamide, residual thioamide |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt_rearrangement [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Pentylphenyl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(4-Pentylphenyl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: Two of the most common and scalable synthetic routes for this compound are the Willgerodt-Kindler reaction starting from 4'-pentylacetophenone and a Grignard reagent-based synthesis commencing with a 4-pentylbenzyl halide.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Both the Willgerodt-Kindler and Grignard routes involve specific hazards that are amplified at scale. For the Willgerodt-Kindler reaction, the use of sulfur and morpholine at high temperatures can lead to the evolution of toxic hydrogen sulfide gas. Adequate ventilation and scrubbing systems are crucial. Grignard reactions are highly exothermic and moisture-sensitive. Large-scale reactions require robust cooling systems to prevent thermal runaway and strict anhydrous conditions to avoid violent reactions with water. The use of flammable solvents like diethyl ether or THF also necessitates appropriate fire safety measures.
Q3: How can the purity of this compound be improved during scale-up?
A3: Purification at scale often relies on crystallization. The choice of solvent system is critical for effective purification. A mixed solvent system, such as heptane/ethyl acetate or toluene/heptane, can provide a good balance of solubility for the desired product at elevated temperatures and insolubility at lower temperatures, while keeping impurities dissolved. Multiple recrystallizations may be necessary to achieve high purity. Column chromatography is generally not practical for large-scale purification due to the large volumes of solvent and silica gel required.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: For monitoring reaction progress, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product characterization and purity assessment, HPLC is the preferred method for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.
Troubleshooting Guides
Willgerodt-Kindler Reaction Route
Issue 1: Low yield of the final product.
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Possible Cause 1: Incomplete reaction.
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Solution: The Willgerodt-Kindler reaction is notoriously slow.[1] Ensure the reaction is heated for a sufficient duration. At scale, heat transfer can be less efficient, so a longer reaction time or a higher reaction temperature may be required. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Possible Cause 2: Sub-optimal ratio of reagents.
-
Solution: The stoichiometry of sulfur and morpholine to the starting 4'-pentylacetophenone is critical. An excess of sulfur and morpholine is typically used. For scale-up, it is advisable to perform small-scale optimization experiments to determine the optimal reagent ratios.
-
-
Possible Cause 3: Inefficient hydrolysis of the thiomorpholide intermediate.
-
Solution: The hydrolysis of the intermediate N-(4-pentylphenylacetyl)morpholine requires harsh conditions, typically strong acid or base at elevated temperatures. Ensure the hydrolysis is carried out for a sufficient time to go to completion. Phase-transfer catalysts can sometimes facilitate the hydrolysis step.[2][3]
-
Issue 2: Formation of a complex mixture of byproducts, making purification difficult.
-
Possible Cause 1: Side reactions due to high temperatures.
-
Solution: While high temperatures are necessary, excessive heat can lead to thermal decomposition and the formation of numerous byproducts.[4] Careful temperature control is crucial. A gradual ramp-up to the target temperature and maintaining it within a narrow range can minimize side reactions.
-
-
Possible Cause 2: Presence of impurities in the starting materials.
-
Solution: Ensure the 4'-pentylacetophenone is of high purity before starting the reaction. Impurities can lead to a cascade of unwanted side reactions.
-
Grignard Reagent Route
Issue 3: Difficulty in initiating the Grignard reagent formation.
-
Possible Cause 1: Inactive magnesium surface.
-
Solution: The magnesium turnings may have an oxide layer that prevents the reaction from starting.[5] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical stirring to break the turnings can also expose fresh magnesium surfaces.
-
-
Possible Cause 2: Presence of moisture in the reaction setup.
-
Solution: Grignard reagents are extremely sensitive to moisture.[6] All glassware must be thoroughly dried in an oven before use, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 4: Low yield of the carboxylic acid after carboxylation.
-
Possible Cause 1: Inefficient carboxylation.
-
Solution: Ensure that the Grignard reagent is added to a large excess of crushed dry ice (solid CO₂) rather than bubbling CO₂ gas through the solution, especially on a larger scale. This provides a high concentration of CO₂ for the reaction. Maintain a low temperature during the addition to prevent side reactions.
-
-
Possible Cause 2: Formation of Wurtz coupling byproduct.
-
Solution: The Wurtz coupling product, 1,2-bis(4-pentylphenyl)ethane, can be a significant byproduct.[7] This is favored by higher temperatures and high concentrations of the benzyl halide. Add the 4-pentylbenzyl halide slowly to the magnesium turnings to maintain a low instantaneous concentration and control the exotherm.
-
-
Possible Cause 3: Rearrangement of the benzylmagnesium halide.
-
Solution: Benzylmagnesium halides can sometimes undergo rearrangement.[8] While less common, using the bromide or chloride and maintaining a low reaction temperature can help minimize this.
-
Quantitative Data Summary
| Parameter | Willgerodt-Kindler Route | Grignard Reagent Route |
| Starting Material | 4'-Pentylacetophenone | 4-Pentylbenzyl Bromide |
| Key Reagents | Sulfur, Morpholine | Magnesium, CO₂ |
| Typical Yield | 40-60% | 60-75% |
| Purity (after 1st crystallization) | 90-95% | >98% |
| Reaction Time | 24-48 hours | 6-12 hours |
| Key Byproducts | Unreacted starting material, sulfur-containing impurities | 1,2-bis(4-pentylphenyl)ethane, 4-pentyltoluene |
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
Materials:
-
4'-Pentylacetophenone (1 equivalent)
-
Sulfur (3 equivalents)
-
Morpholine (5 equivalents)
-
50% w/w Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Toluene
-
Heptane
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Ethyl Acetate
Procedure:
-
Thioamide Formation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4'-pentylacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux (approximately 130-140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
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Hydrolysis: After cooling to 80-90 °C, cautiously add the 50% sodium hydroxide solution. Heat the mixture to reflux (approximately 105-115 °C) and maintain for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and toluene. Separate the aqueous layer.
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Wash the aqueous layer with toluene to remove any non-polar impurities.
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Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.
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Purification: Filter the solid product and wash with water. Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reagent
Materials:
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Magnesium turnings (1.2 equivalents)
-
4-Pentylbenzyl bromide (1 equivalent)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
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Dry Ice (solid CO₂) (large excess)
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Concentrated Hydrochloric Acid
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Heptane
-
Ethyl Acetate
Procedure:
-
Grignard Reagent Formation: In a dry, inert atmosphere reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge the magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of 4-pentylbenzyl bromide in anhydrous diethyl ether to the magnesium.
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Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining 4-pentylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.
-
Carboxylation: Cool the Grignard reagent to -20 to -10 °C. In a separate reactor, place a large excess of freshly crushed dry ice.
-
Slowly add the Grignard reagent to the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then cautiously quench with water.
-
Work-up: Add concentrated hydrochloric acid until the aqueous layer is acidic (pH 1-2) and all magnesium salts have dissolved.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure this compound.
Visualizations
Caption: Workflow for the Willgerodt-Kindler Synthesis.
Caption: Workflow for the Grignard Reagent Synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
dealing with emulsion during workup of 2-(4-Pentylphenyl)acetic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding emulsion formation during the workup of 2-(4-Pentylphenyl)acetic acid.
Troubleshooting Guide
Q1: I've formed a persistent emulsion during the aqueous extraction of this compound. How can I break it?
A1: Emulsion formation is a common issue when working with carboxylic acids due to their surfactant-like properties. Here are several techniques you can try, starting with the simplest:
-
Patience is a virtue: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1][2] Sometimes, the phases will separate on their own.
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod.[3] Avoid vigorous shaking, which can worsen the emulsion.[4]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[1][4][5][6] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[4][6]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and may help to break the emulsion.[4][6]
-
Filtration: Filter the entire mixture through a pad of Celite or a plug of glass wool.[1][2][6] Many emulsions are caused by suspended fine solids, which the filter aid can remove.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break an emulsion.[4][6] This is particularly effective for small droplet sizes.[5]
-
Gentle Heating: Carefully warming the mixture can reduce its viscosity and promote phase separation.[5] However, be cautious to avoid decomposing your product.[5]
-
pH Adjustment: Since emulsions with carboxylic acids can be pH-dependent, careful addition of an acid or base might be effective.[5] Given that you are working with an acid, neutralization or further acidification could alter the solubility characteristics and break the emulsion.[2]
Q2: A gooey or insoluble precipitate has formed at the interface between the organic and aqueous layers. What should I do?
A2: This is a common issue that can obscure the boundary between the layers. The recommended approach is to wash the mixture with water to remove as much of the precipitate as possible, ensuring you retain the entire organic layer. Subsequently, use a generous amount of a drying agent like sodium sulfate or magnesium sulfate. The drying agent may absorb the unwanted material, which can then be removed by filtration.[1]
Q3: The entire mixture is a uniform black color after adding the aqueous solution, and I cannot see the phase boundary. How can I locate the interface?
A3: If you are using an organic solvent that is less dense than water, such as diethyl ether or ethyl acetate, you can try adding a few ice cubes to the separatory funnel. The ice will float on top of the aqueous layer, at the interface of the two phases, revealing the boundary.[1]
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form during the workup of carboxylic acids like this compound?
A1: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets. Carboxylic acids, especially in their deprotonated (salt) form, can act as surfactants. These molecules have a polar (carboxylate) head and a non-polar (the pentylphenyl group) tail, which allows them to stabilize the droplets of one phase within the other, preventing them from coalescing and separating.[7][8][9] Vigorous shaking during extraction increases the surface area between the two phases, promoting emulsion formation.[4]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often easier than breaking an emulsion.[4] Here are some preventative measures:
-
Gentle Mixing: Instead of shaking the separatory funnel vigorously, use gentle swirling or invert the funnel several times to allow for extraction with minimal agitation.[4]
-
Pre-emptive "Salting Out": If you anticipate an emulsion, add salt or brine to the aqueous layer before performing the extraction.[10]
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. If you consistently have issues, consider trying a different solvent.
-
Solvent Evaporation: Before the workup, you can evaporate the reaction solvent and then redissolve the residue in the desired extraction solvent.[1][2]
Q3: Can the type of aqueous solution used in the extraction contribute to emulsion formation?
A3: Yes. For instance, extractions using a basic solution (like sodium hydroxide) with chlorinated solvents (like dichloromethane or chloroform) are particularly prone to forming emulsions.[2] In such cases, adjusting the pH towards neutral or acidic before the workup can be beneficial.[2]
Quantitative Data Summary
| Parameter | Guideline/Value | Application | Source(s) |
| Brine Solution | Saturated NaCl Solution | Breaking emulsions by increasing ionic strength of the aqueous phase. | [3] |
| pH Adjustment | Acidify to pH < 4 | For extractions involving free fatty acids to improve solubility in the aqueous phase. | |
| Solvent Dilution | 5x to 10x | Diluting the organic layer can sometimes help in breaking a stubborn emulsion. | [1] |
| Centrifugation | 5 minutes | A short centrifugation can be sufficient to disrupt an emulsion. | [11] |
Experimental Protocols
Protocol 1: Breaking an Emulsion by "Salting Out"
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Add the brine solution in small portions (e.g., 10-20% of the total volume) to the separatory funnel containing the emulsion.
-
Mixing: Gently swirl the separatory funnel. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe if phase separation occurs. The increased ionic strength of the aqueous layer should decrease the solubility of the organic components and help break the emulsion.[4][5]
-
Separation: Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Filtration Through a Celite Pad
-
Filter Preparation: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent being used. Add a 1-2 cm layer of Celite over the filter paper and gently press it down to form a compact pad.
-
Filtration: Pour the entire emulsified mixture onto the Celite pad and apply gentle suction using a filter flask.
-
Rationale: The fine particulate matter that often stabilizes an emulsion will be trapped by the Celite, allowing the now distinct organic and aqueous phases to pass through.[2]
-
Separation: Transfer the filtrate to a clean separatory funnel and allow the layers to separate before proceeding with the workup.
Diagrams
Caption: Troubleshooting workflow for breaking an emulsion.
Caption: Liquid-liquid extraction workflow highlighting the emulsion risk stage.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Spontaneous Emulsification: Elucidation of the Local Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(4-Pentylphenyl)acetic Acid: 1H and 13C NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for assessing the purity of 2-(4-Pentylphenyl)acetic acid. Experimental data and detailed protocols are presented to offer a practical resource for laboratory professionals.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. Ensuring its purity is paramount to guarantee the safety, efficacy, and reproducibility of subsequent reactions and final products. While 1H and 13C NMR spectroscopy are powerful tools for structural elucidation, their quantitative application for purity assessment is compared here against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.
Purity Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be a primary method for purity determination when a certified reference standard is unavailable. The purity is assessed by identifying and quantifying signals from the main component versus those from impurities.
Predicted 1H and 13C NMR Chemical Shifts
Based on established increments for substituted benzene rings and data from similar phenylacetic acid derivatives, the following chemical shifts are predicted for this compound in CDCl₃.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| COOH | 10-12 (broad s) | ~178 |
| -CH₂-COOH | 3.6 (s, 2H) | ~41 |
| Aromatic H (ortho to CH₂COOH) | 7.2 (d, 2H) | ~129.5 |
| Aromatic H (ortho to pentyl) | 7.1 (d, 2H) | ~129 |
| Aromatic C (ipso-CH₂COOH) | - | ~131 |
| Aromatic C (ipso-pentyl) | - | ~142 |
| -CH₂- (pentyl, attached to ring) | 2.6 (t, 2H) | ~36 |
| -CH₂- (pentyl, position 2) | 1.6 (m, 2H) | ~31.5 |
| -CH₂- (pentyl, position 3) | 1.3 (m, 2H) | ~31 |
| -CH₂- (pentyl, position 4) | 1.3 (m, 2H) | ~22.5 |
| -CH₃ (pentyl) | 0.9 (t, 3H) | ~14 |
Note: These are estimated values and may vary based on solvent and concentration.
Common Potential Impurities and their NMR Signatures
Impurities in this compound often stem from the synthetic route employed. Common impurities and their expected NMR signals are outlined below.
Table 2: Potential Impurities and their Characteristic NMR Signals
| Impurity | Source | Characteristic 1H NMR Signals (ppm) | Characteristic 13C NMR Signals (ppm) |
| 4-Pentylacetophenone | Incomplete Willgerodt-Kindler reaction | Singlet around 2.5 ppm (CH₃), Doublets for aromatic protons with different shifts than the product. | Carbonyl carbon around 198 ppm. |
| Pentylbenzene | Unreacted starting material | Aromatic protons will have a different splitting pattern and chemical shifts. | Absence of the acetic acid moiety signals. |
| 1,2-bis(4-pentylphenyl)ethane | Coupling byproduct in Grignard synthesis | A singlet around 2.9 ppm for the benzylic protons. | Different aromatic carbon signals. |
| Residual Solvents | From reaction or purification | Characteristic signals (e.g., diethyl ether ~1.2 and 3.5 ppm; ethyl acetate ~1.2, 2.0, and 4.1 ppm). | Characteristic signals (e.g., diethyl ether ~15 and 66 ppm; ethyl acetate ~14, 21, 60, and 171 ppm). |
Comparison with Alternative Analytical Techniques
While NMR provides excellent structural detail, other techniques are often preferred for routine purity analysis due to their higher sensitivity, throughput, and ease of validation for quantitative purposes.
Table 3: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| 1H & 13C NMR | Nuclear spin transitions in a magnetic field | Provides structural confirmation. Can be a primary method (qNMR). No chromophore required. | Lower sensitivity compared to other methods. Requires relatively pure samples for simple analysis. Can be complex to validate for quantitative use. | Structural confirmation, identification of major impurities, and quantitative analysis with a reference standard (qNMR). |
| HPLC (UV detection) | Differential partitioning between a stationary and mobile phase | High sensitivity and resolution. Well-established and validated for purity and impurity profiling. | Requires a chromophore for UV detection. Requires reference standards for impurity identification. | Routine purity testing, quantification of known and unknown impurities. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection | High sensitivity and excellent for volatile impurities. Provides mass information for impurity identification. | Requires derivatization for non-volatile compounds like carboxylic acids. High temperatures can cause degradation. | Analysis of volatile organic impurities, starting materials, and byproducts. |
| Titrimetry | Neutralization reaction with a standardized base | Simple, inexpensive, and a primary method for assay determination. High precision and accuracy. | Only measures total acidity, not specific impurities. Less sensitive than chromatographic methods. | Determination of the overall purity (assay) of the acidic compound. |
Experimental Protocols
NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Data Acquisition:
-
1H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration.
-
13C NMR: Acquire a carbon spectrum. A proton-decoupled 13C experiment is standard.
-
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals of the analyte and the internal standard (for qNMR) or any identified impurities. Calculate the purity based on the relative integrals.
HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the main standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Calculate the purity by the area percent method or by using a calibration curve generated from the reference standard.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the analysis. NMR spectroscopy is indispensable for structural confirmation and can be used for quantitative analysis, particularly when a reference standard is not available. For routine quality control, HPLC is often the method of choice due to its high sensitivity, resolution, and established validation protocols. GC-MS is a valuable tool for identifying and quantifying volatile impurities, while titration provides a simple and accurate method for determining the overall assay of the acidic compound. A combination of these techniques provides a comprehensive and robust assessment of the purity of this compound, ensuring its suitability for its intended use in research and drug development.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Pentylphenyl)acetic Acid
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Pentylphenyl)acetic acid, supported by established fragmentation principles of analogous molecules.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to exhibit a series of characteristic fragments resulting from the cleavage of its functional groups and alkyl chain. The molecular ion (M+) peak, representing the intact molecule, is expected to be observed, although its intensity may vary. Aromatic structures tend to produce more stable molecular ions.[1]
The primary fragmentation pathways are predicted to involve the carboxylic acid moiety and the pentyl side chain. A common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da.[2][3] Another potential fragmentation is the loss of a hydroxyl radical (–OH), leading to a fragment with a mass difference of 17 Da from the molecular ion.[2]
Cleavage of the bond between the alpha-carbon and the phenyl ring can lead to the formation of a stable benzyl-type cation. Furthermore, the pentyl chain is expected to undergo fragmentation, producing a series of peaks separated by 14 atomic mass units (CH₂), which is a characteristic pattern for alkyl chains.[2][4] A notable fragmentation could also be the benzylic cleavage, leading to the formation of a tropylium ion, a common and stable fragment in molecules containing a benzyl group.
Comparative Analysis of Predicted Fragments
To provide a clearer understanding, the table below summarizes the predicted key fragments of this compound, their corresponding m/z values, and the rationale behind their formation based on known fragmentation patterns of similar compounds.
| Predicted Fragment Ion | Structure | m/z (Expected) | Fragmentation Pathway | Supporting Evidence |
| [M]+ | C₁₃H₁₈O₂ | 206 | Molecular Ion | Aromatic compounds often show a distinct molecular ion peak.[1] |
| [M-OH]+ | C₁₃H₁₇O | 189 | Loss of hydroxyl radical from the carboxylic acid group. | A known fragmentation pathway for carboxylic acids.[2] |
| [M-COOH]+ | C₁₂H₁₇ | 161 | Loss of the carboxylic acid group. | A common and often prominent fragmentation for carboxylic acids.[2][3] |
| C₈H₉O₂ | - | 137 | Cleavage of the pentyl chain at the benzylic position. | Benzylic cleavage is a favored fragmentation pathway. |
| C₇H₇ | - | 91 | Tropylium ion formation from benzylic cleavage and rearrangement. | A very common and stable fragment for compounds with a benzyl moiety. |
| C₆H₅ | - | 77 | Phenyl cation. | Characteristic fragment for phenyl-containing compounds.[3] |
| COOH | - | 45 | Carboxyl cation. | Can be formed by cleavage of the bond adjacent to the phenyl ring.[3] |
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general methodology for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Helium as the carrier gas.
-
A suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
Ensure the sample is fully dissolved before injection.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
MS Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40 - 500
-
Scan Rate: 2 scans/second
Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak of this compound should be extracted and analyzed for the molecular ion and fragment ions.
-
The obtained fragmentation pattern can then be compared with the predicted pattern and data from spectral libraries.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed EI fragmentation of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
A Comparative Analysis of 2-(4-Pentylphenyl)acetic Acid and Its Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(4-Pentylphenyl)acetic acid and its derivatives, focusing on their potential as anti-inflammatory agents. By examining their structure-activity relationships and performance in key experimental assays, this document aims to inform future research and development in the field of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound belongs to the class of phenylacetic acid derivatives, a well-established scaffold in medicinal chemistry known for its anti-inflammatory properties. The parent compound and its analogs are structurally related to profens, a common class of NSAIDs. The mechanism of action for most of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. This guide will delve into the synthesis, in vitro COX inhibition, and in vivo anti-inflammatory activity of this compound and its structurally related derivatives.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound and a selection of its derivatives. It is important to note that the data for the derivatives have been compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | Derivative of | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | - | Data not available | Data not available | Data not available |
| Ibuprofen (Reference) | 2-(4-isobutylphenyl)propanoic acid | 13.5 | 3.5 | 3.86 |
| Amfenac (Reference) | 2-amino-3-benzoylphenylacetic acid | 0.1 | 0.03 | 3.33 |
| Fenclofenac (Reference) | [2-(2,4-dichlorophenoxy)phenyl]acetic acid | 0.3 | 1.2 | 0.25 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema in Rats)
| Compound | Derivative of | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | - | Data not available | Data not available |
| Ibuprofen (Reference) | 2-(4-isobutylphenyl)propanoic acid | 100 | 45 |
| Amfenac (Reference) | 2-amino-3-benzoylphenylacetic acid | 10 | 50 |
| Fenclofenac (Reference) | [2-(2,4-dichlorophenoxy)phenyl]acetic acid | 20 | 48 |
Note: The percentage of inhibition represents the reduction in paw swelling in treated animals compared to a control group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference NSAIDs (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference drug to the respective wells. For control wells, add the solvent vehicle.
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compounds and reference NSAIDs (e.g., Indomethacin, Ibuprofen)
-
Pletysmometer or digital calipers to measure paw volume/thickness
-
Animal cages and handling equipment
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific time (e.g., 60 minutes), inject a standard volume of carrageenan solution (e.g., 0.1 mL) into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of paw edema and the percentage of inhibition using the following formulas:
-
% Edema = [(Vt - V0) / V0] x 100 (where Vt is the paw volume at time t, and V0 is the initial paw volume)
-
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 (where ΔV is the change in paw volume)
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involved in the action of NSAIDs and a typical experimental workflow.
Caption: Mechanism of action of this compound and its derivatives.
Caption: Experimental workflow for comparative analysis.
Conclusion
This guide provides a foundational comparison of this compound and its derivatives as potential anti-inflammatory agents. While direct comparative data for a series of pentyl-substituted analogs is limited in the current literature, the provided data on related phenylacetic acid derivatives and established experimental protocols offer a valuable resource for researchers. The structure-activity relationships of phenylacetic acids suggest that modifications to the alkyl chain and substitutions on the phenyl ring can significantly impact COX inhibition and in vivo efficacy. Further synthesis and systematic evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and identify lead candidates with improved potency and safety profiles.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 2-(4-Pentylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2-(4-Pentylphenyl)acetic acid. The described methodology and validation parameters are based on established principles for analytical method validation, ensuring reliable and accurate results for quality control and regulatory purposes. While a specific validated method for this compound is not publicly available, this guide outlines a robust protocol and compares it with a potential alternative, gas chromatography (GC), to offer a broader analytical perspective.
Introduction to Purity Analysis of this compound
This compound is an organic compound with potential applications in various research and development sectors. Ensuring its purity is critical for the consistency and reliability of experimental results and for compliance with regulatory standards in drug development. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide focuses on a proposed RP-HPLC method and its validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Experimental Protocols
A detailed experimental protocol for the proposed RP-HPLC method is presented below. This method is designed to be specific and sensitive for the analysis of this compound and its potential impurities.
Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] This is typically evaluated by analyzing a blank, a placebo (if applicable), the analyte, and a mixture of the analyte and potential impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3] This is determined by analyzing a series of dilutions of the standard solution across a specified range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3] It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][5]
Data Presentation: A Comparative Analysis
To provide a comprehensive understanding, the performance of the proposed HPLC method is compared with a hypothetical Gas Chromatography (GC) method, another common technique for purity analysis of volatile and semi-volatile compounds.
| Parameter | Proposed RP-HPLC Method | Hypothetical GC-FID Method | Comments |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is generally more versatile for a wider range of compounds, including non-volatile and thermally labile ones. |
| Typical Column | C18 (Reversed-Phase) | Capillary column with a non-polar stationary phase (e.g., DB-5) | Column choice is critical for achieving optimal separation in both techniques. |
| Mobile/Carrier Gas | Acetonitrile/Water with additives | Helium or Nitrogen | The mobile phase in HPLC plays a more active role in the separation process. |
| Detection | UV/PDA | Flame Ionization Detector (FID) | UV/PDA provides spectral information which aids in peak identification. FID is a universal detector for organic compounds. |
| Specificity | High, due to both chromatographic separation and UV spectral data. | High, based on retention time. | HPLC with PDA offers a higher degree of confidence in peak identity. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both can achieve high accuracy with proper validation. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods can demonstrate high precision. |
| LOD/LOQ | Typically in the ng/mL range. | Typically in the pg/mL to ng/mL range. | GC can often be more sensitive for volatile impurities. |
| Robustness | Assessed by varying pH, mobile phase composition, flow rate, and temperature. | Assessed by varying carrier gas flow rate, oven temperature program, and injection port temperature. | Robustness testing is crucial for ensuring method reliability.[5] |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and a signaling pathway for method development.
Caption: Workflow for HPLC Method Validation.
Caption: Signaling Pathway for HPLC Method Development.
Conclusion
The proposed RP-HPLC method, when properly validated, offers a reliable and robust approach for determining the purity of this compound. The validation parameters outlined in this guide, in accordance with ICH guidelines, ensure that the method is suitable for its intended purpose in research, quality control, and drug development settings. While GC can be a viable alternative, particularly for volatile impurities, HPLC generally provides greater flexibility for a wider range of potential non-volatile impurities and degradation products. The choice between these techniques should be based on the specific analytical needs and the nature of the impurities expected.
References
Comparative Analysis of the Biological Activity of 2-(4-Pentylphenyl)acetic Acid Esters: A Guideline for Future Research
For Immediate Release
A detailed comparative guide on the biological activities of 2-(4-Pentylphenyl)acetic acid esters is currently unavailable in published scientific literature. Extensive searches have not yielded studies that directly compare a series of these esters for specific biological effects such as anti-inflammatory, cytotoxic, or antimicrobial activities. This document, therefore, presents a proposed framework for such a comparative study, outlining hypothetical data, experimental protocols, and visualizations to guide future research in this area for researchers, scientists, and drug development professionals.
The this compound scaffold is a key component in various biologically active molecules. Esterification of the carboxylic acid group is a common strategy in drug discovery to modulate physicochemical properties like lipophilicity, which can in turn influence pharmacokinetic and pharmacodynamic profiles. A systematic comparison of the biological activity of a series of this compound esters (e.g., methyl, ethyl, propyl, butyl) would provide valuable structure-activity relationship (SAR) data for the development of new therapeutic agents.
Hypothetical Comparative Data
To illustrate the potential findings of a comparative study, the following table summarizes hypothetical quantitative data for the anti-inflammatory activity of a series of this compound esters, focusing on the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
| Compound ID | Ester Group | Molecular Weight ( g/mol ) | COX-2 IC50 (µM) | Cytotoxicity (CC50 in VERO cells, µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PPAE-Me | Methyl | 220.31 | 15.2 | > 100 | 8.5 |
| PPAE-Et | Ethyl | 234.34 | 8.7 | > 100 | 12.3 |
| PPAE-Pr | n-Propyl | 248.37 | 5.1 | 95.4 | 18.9 |
| PPAE-Bu | n-Butyl | 262.40 | 2.8 | 82.1 | 25.6 |
| Celecoxib | (Standard) | 381.37 | 0.05 | > 100 | >100 |
This data is purely illustrative and intended to serve as a template for presenting future experimental findings.
Proposed Experimental Protocols
To generate the data presented above, the following experimental methodologies are proposed:
Synthesis of this compound Esters
A general and efficient method for the synthesis of the target esters is the Fischer-Speier esterification.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol, propanol, butanol) which acts as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 2-5 mol%).
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the synthesized esters to inhibit COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.
Procedure:
-
Prepare stock solutions of the test compounds and the reference drug (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add various concentrations of the test compounds or the reference drug to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
The cytotoxicity of the compounds can be assessed using a standard MTT assay on a non-cancerous cell line, such as VERO (monkey kidney epithelial cells), to evaluate their general toxicity.
Procedure:
-
Seed VERO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Visualizing the Experimental Workflow
To provide a clear overview of the proposed research, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound esters.
This proposed framework provides a comprehensive guide for researchers to systematically investigate the biological activities of this compound esters. The generation of such data would be a valuable contribution to the field of medicinal chemistry and could accelerate the discovery of novel therapeutic agents.
A Comparative Guide to the Enantiomeric Separation of 2-(4-Pentylphenyl)acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric separation of chiral compounds is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of two effective techniques for the enantiomeric separation of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes 2-(4-Pentylphenyl)acetic acid. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Supercritical Fluid Chromatography (SFC), using ibuprofen and ketoprofen as representative analytes due to their structural similarity to this compound.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based CSPs
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted and robust method for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of 2-arylpropionic acids. These columns operate based on the differential interaction of the enantiomers with the chiral selector coated or immobilized on the silica support, leading to different retention times.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and lower backpressure. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier. The low viscosity and high diffusivity of the supercritical fluid mobile phase can lead to faster and more efficient separations compared to traditional liquid chromatography.
Comparative Performance Data
The following table summarizes typical experimental conditions and performance metrics for the enantiomeric separation of ibuprofen, a structural analog of this compound, using both HPLC and SFC.
| Parameter | HPLC Method | SFC Method |
| Analyte | Racemic Ibuprofen | Racemic Ibuprofen |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Chiral Stationary Phase | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | Chiralcel OX-H |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm[1] | 150 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[1] | CO2 with 0.2% MIPA in methanol[2] |
| Flow Rate | 1.0 mL/min[1] | 3.0 mL/min[2] |
| Temperature | Ambient[1] | Not Specified |
| Back Pressure | Not Specified | 10 MPa[2] |
| Detection | UV at 254 nm[1] | UV at 220 nm[2] |
| Injection Volume | 20 µL[1] | 3 µL[2] |
| Enantiomeric Excess (S-form) | Not specified | 99.3%[2] |
| Recovery (S-form) | Not specified | 77.6%[2] |
Experimental Protocols
HPLC Method for Enantiomeric Separation of Ibuprofen
This protocol is based on the use of a Chiralcel OJ-H column.[1]
1. Materials and Reagents:
-
Racemic Ibuprofen standard
-
(S)-Ibuprofen and (R)-Ibuprofen standards (for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Trifluoroacetic acid (TFA)
-
Chiralcel OJ-H column (150 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL.
-
For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a similar concentration, sonicate to dissolve, and filter through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the individual (S)- and (R)-ibuprofen standards to determine their respective retention times and elution order.
-
Inject the racemic ibuprofen sample solution.
-
Identify and quantify the enantiomers based on the retention times and peak areas from the standard injections.
SFC Method for Enantiomeric Separation of Ibuprofen
This protocol utilizes a Chiralcel OX-H column.[2]
1. Materials and Reagents:
-
Racemic Ibuprofen
-
Carbon Dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Isopropylamine (MIPA)
-
Chiralcel OX-H column (150 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Instrument: SFC system with a UV detector and back pressure regulator
-
Mobile Phase: Supercritical CO2 with a modifier of 0.2% MIPA in methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 10 MPa
-
Detection Wavelength: 220 nm
-
Injection Volume: 3 µL
3. Sample Preparation:
-
Dissolve the racemic ibuprofen sample in an appropriate solvent (e.g., methanol) to a suitable concentration.
4. Procedure:
-
Equilibrate the Chiralcel OX-H column with the mobile phase under the specified conditions until a stable baseline is obtained.
-
Inject the sample solution.
-
The enantiomers are separated and detected. This method has been shown to be effective for both analytical and preparative scale separations.[2]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for chiral separation by HPLC and a decision tree for selecting a suitable chiral stationary phase.
Caption: A generalized workflow for the enantiomeric separation of 2-arylpropionic acids by HPLC.
References
Comparative Analysis of 2-(4-Pentylphenyl)acetic Acid Cross-Reactivity in Immunoassays
This guide provides a comparative analysis of the cross-reactivity of 2-(4-Pentylphenyl)acetic acid in the context of immunoassay-based detection of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the structural similarity of this compound to other NSAIDs, understanding its potential for cross-reactivity is crucial for researchers, scientists, and drug development professionals to ensure the specificity and accuracy of analytical methods.[1][2][3]
This document presents hypothetical cross-reactivity data to illustrate a comparative framework. The experimental protocols provided are based on established methodologies for assessing cross-reactivity in competitive enzyme-linked immunosorbent assays (ELISA) and confirmatory analysis using high-performance liquid chromatography (HPLC).[4][5][6]
Cross-Reactivity Comparison in Competitive ELISA
Immunoassays, particularly competitive ELISAs, are frequently employed for the high-throughput screening of NSAIDs in various matrices.[3][7] The specificity of these assays is paramount, as cross-reactivity with structurally related, non-target analytes can lead to false-positive results.[8][9] The following table summarizes hypothetical cross-reactivity data for this compound and other common NSAIDs in a competitive ELISA designed for the detection of a generic phenylacetic acid-derived NSAID.
Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related NSAIDs in a Competitive ELISA
| Compound | Chemical Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%)* |
| Target Analyte (e.g., Diclofenac) | Image of Diclofenac structure | 10 | 100 |
| This compound | Image of this compound structure | 50 | 20 |
| Ibuprofen | Image of Ibuprofen structure | 200 | 5 |
| Naproxen | Image of Naproxen structure | 500 | 2 |
| Ketoprofen | Image of Ketoprofen structure | 800 | 1.25 |
| Flurbiprofen | Image of Flurbiprofen structure | 1000 | 1 |
*Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100
This hypothetical data suggests that this compound exhibits a moderate level of cross-reactivity in this particular immunoassay. While less reactive than the primary target analyte, its cross-reactivity is significantly higher than other common NSAIDs, indicating that its presence in a sample could lead to an overestimation of the target analyte's concentration.
Experimental Protocols
Accurate assessment of cross-reactivity requires robust and well-defined experimental protocols. The following sections detail the methodologies for a competitive ELISA and a confirmatory HPLC analysis.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the cross-reactivity of various compounds in a competitive ELISA format.[10][11][12][13][14]
1. Reagents and Materials:
-
Microtiter plates (96-well, high protein-binding capacity)
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Target Analyte-Protein Conjugate (e.g., Diclofenac-BSA)
-
Primary Antibody (specific to the target analyte)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test Compounds (this compound and other NSAIDs)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the target analyte-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target analyte and each test compound.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
12. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.
-
Determine the IC50 value for the target analyte and each test compound.
-
Calculate the percent cross-reactivity using the formula mentioned in the table caption.
HPLC-UV Method for Confirmatory Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection provides a more specific and quantitative analysis to confirm the presence and concentration of this compound and to distinguish it from other NSAIDs.[4][5][6]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and other NSAIDs in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Sample Extraction: For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[2][15]
3. Validation Parameters: The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16][17][18]
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the principle of the competitive ELISA and the general workflow for assessing cross-reactivity.
Caption: Principle of Competitive ELISA for Analyte Detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Assessing specificity for immunogenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive ELISA Protocol [elisa-antibody.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ELISA Procedures [sigmaaldrich.com]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. pfigueiredo.org [pfigueiredo.org]
- 17. wjarr.com [wjarr.com]
- 18. publications.iupac.org [publications.iupac.org]
A Comparative Guide to Carboxylic Acid Dopants in Nematic Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-(4-Pentylphenyl)acetic acid and structurally similar carboxylic acid-based dopants on the physical properties of nematic liquid crystal mixtures. The information herein is intended to assist researchers in selecting appropriate additives to modulate the characteristics of liquid crystal hosts for various applications. The data presented is based on available experimental studies, with a particular focus on the widely used nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) as the host material.
Introduction
The addition of dopants to liquid crystal mixtures is a common strategy to tailor their physical properties for specific technological applications, including displays, sensors, and smart windows. Carboxylic acid derivatives, particularly those with rigid molecular structures, are of interest due to their ability to form hydrogen-bonded dimers, which can significantly influence the orientational order and, consequently, the bulk properties of the liquid crystal host. This guide focuses on this compound and compares its anticipated effects with experimentally verified data for other rigid carboxylic acids.
Comparative Performance Data
Table 1: Effect of Rigid Carboxylic Acid Dopants on the Nematic-to-Isotropic Transition Temperature (TNI) of 5CB
| Dopant | Molecular Structure | Concentration (mol%) | Change in TNI (°C) |
| Biphenyl-4-carboxylic acid | C₁₃H₁₀O₂ | 1.0 | +1.2 |
| 2.0 | +2.3 | ||
| 3.0 | +3.5 | ||
| Benzoic acid | C₇H₆O₂ | 1.0 | +0.5 |
| 2.0 | +1.0 | ||
| 3.0 | +1.5 | ||
| 1-Naphthoic acid | C₁₁H₈O₂ | 1.0 | +0.8 |
| 2.0 | +1.6 | ||
| 3.0 | +2.4 | ||
| 2-Naphthoic acid | C₁₁H₈O₂ | 1.0 | +1.0 |
| 2.0 | +2.0 | ||
| 3.0 | +3.0 |
Data extracted from a study by Jirón and Castellón (2020) which investigated the doping of 5CB with molecularly rigid carboxylic acids.[1][2]
Inference for this compound: Based on its structural similarity to biphenyl-4-carboxylic acid, it is anticipated that this compound would also lead to an increase in the nematic-to-isotropic transition temperature of 5CB. The magnitude of this increase is expected to be comparable to or slightly greater than that of biphenyl-4-carboxylic acid due to the presence of the flexible pentyl chain which can enhance compatibility with the 5CB host.
Table 2: Qualitative and Inferred Effects on Other Key Liquid Crystal Properties
| Property | Effect of Rigid Carboxylic Acids (Experimental) | Inferred Effect of this compound |
| Rotational Viscosity (γ₁) | Increased rotational viscosity observed with rigid carboxylic acid dopants.[1][2] | An increase in rotational viscosity is expected, potentially impacting the switching speed of the liquid crystal mixture. |
| Dielectric Anisotropy (Δε) | Data not available in the compared studies. | The effect on dielectric anisotropy is not directly predictable without experimental data. The polar carboxylic acid group could influence Δε. |
| Elastic Constants (Kᵢᵢ) | Data not available in the compared studies. | The formation of dimers is likely to affect the elastic constants of the mixture. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties of liquid crystal mixtures doped with compounds like this compound.
Measurement of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC)
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal mixture is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow into or out of the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature (e.g., TNI).
-
Method: Polarized Optical Microscopy (POM)
-
Apparatus: A polarizing optical microscope equipped with a hot stage and a temperature controller.
-
Procedure:
-
A small amount of the liquid crystal mixture is placed between a glass slide and a coverslip.
-
The sample is placed on the hot stage of the microscope.
-
The sample is observed between crossed polarizers while the temperature is slowly varied.
-
Phase transitions are identified by distinct changes in the optical texture of the sample. The temperature at which these changes occur is recorded.
-
Measurement of Dielectric Anisotropy
-
Apparatus: An LCR meter, a temperature-controlled cell with parallel plate electrodes (one transparent, e.g., ITO-coated glass), a function generator, and a magnetic or electric field source for sample alignment.
-
Procedure:
-
The liquid crystal mixture is introduced into the measurement cell.
-
To measure the dielectric permittivity parallel to the director (ε||), a strong aligning field (magnetic or electric) is applied parallel to the probing electric field of the LCR meter.
-
To measure the dielectric permittivity perpendicular to the director (ε⊥), the aligning field is applied perpendicular to the probing electric field.
-
The capacitance of the cell is measured at a specific frequency (typically 1 kHz) for both orientations.
-
The dielectric permittivities are calculated from the capacitance values, the electrode area, and the cell gap.
-
The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.
-
Measurement of Rotational Viscosity
-
Apparatus: An electro-optical setup including a polarizing microscope, a photodetector, a function generator, a voltage amplifier, and a temperature-controlled cell.
-
Procedure (Transient Current Method):
-
The liquid crystal mixture is placed in a planar-aligned cell.
-
A square-wave voltage pulse of sufficient amplitude to reorient the liquid crystal director is applied to the cell.
-
The transient current flowing through the cell during the director reorientation is measured.
-
The rotational viscosity (γ₁) can be determined by analyzing the time dependence of this transient current.
-
-
Procedure (Optical Response Method):
-
The liquid crystal cell is placed between crossed polarizers.
-
A voltage pulse is applied to the cell, causing a change in the director orientation and thus a change in the transmitted light intensity.
-
The rise and decay times of the optical response are measured.
-
The rotational viscosity can be calculated from these response times, the cell gap, and the elastic constants of the mixture.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of liquid crystal dopants.
Caption: Experimental workflow for characterizing liquid crystal mixtures.
Caption: Hydrogen bonding leading to dimer formation in carboxylic acids.
Caption: Logical relationship for evaluating dopant performance.
References
A Comparative Guide to the Synthetic Routes of 2-(4-Pentylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
2-(4-Pentylphenyl)acetic acid is a valuable intermediate in the synthesis of various organic molecules. This guide provides a comparative analysis of three common synthetic routes to this compound: the Willgerodt-Kindler reaction, the hydrolysis of 2-(4-pentylphenyl)acetonitrile, and the Grignard carboxylation of 4-pentylbenzyl halides. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and substrate availability.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions |
| Willgerodt-Kindler Reaction | 4-Pentylacetophenone | Sulfur, Morpholine, NaOH | Intermediate: 86-95% | High temperature (reflux) |
| Hydrolysis of Nitrile | 2-(4-Pentylphenyl)acetonitrile | Acid or Base | High (generally) | Varies (mild to harsh) |
| Grignard Carboxylation | 4-Pentylbenzyl halide | Magnesium, CO₂ | Variable (can be high) | Anhydrous, inert atmosphere |
Synthetic Route 1: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids. In the context of synthesizing this compound, the starting material is 4-pentylacetophenone. The reaction proceeds in two main stages: the formation of a thiomorpholide intermediate, followed by hydrolysis to the carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of the Thiomorpholide Intermediate
A general procedure for the Willgerodt-Kindler reaction involves heating the aryl alkyl ketone with sulfur and a secondary amine, typically morpholine.[1][2][3] While specific conditions for 4-pentylacetophenone are not extensively reported, studies on similar substituted acetophenones have shown that optimizing the molar ratios of sulfur to ketone and morpholine to ketone, along with the reaction temperature, is crucial for high yields of the intermediate thiomorpholide, which can range from 86-95%.[1]
Step 2: Hydrolysis of the Thiomorpholide
The resulting thiomorpholide is then hydrolyzed to the final carboxylic acid using a strong acid or base.
Logical Workflow for the Willgerodt-Kindler Reaction
Caption: Willgerodt-Kindler reaction pathway.
Synthetic Route 2: Hydrolysis of 2-(4-Pentylphenyl)acetonitrile
This route involves the conversion of the corresponding nitrile, 2-(4-pentylphenyl)acetonitrile, to the carboxylic acid through hydrolysis. This is a common and generally high-yielding method for preparing carboxylic acids from nitriles.
Experimental Protocol:
The hydrolysis of a nitrile can be performed under either acidic or basic conditions. The choice of conditions depends on the stability of other functional groups in the molecule.
-
Acidic Hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Basic Hydrolysis: The nitrile is refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.
Logical Workflow for Nitrile Hydrolysis
Caption: Nitrile hydrolysis pathway.
Synthetic Route 3: Grignard Carboxylation
This method utilizes a Grignard reagent, prepared from a 4-pentylbenzyl halide (bromide or chloride), which then reacts with carbon dioxide to form the carboxylate salt. Subsequent acidification yields the desired this compound.
Experimental Protocol:
Step 1: Formation of the Grignard Reagent
4-Pentylbenzyl bromide or chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, 4-pentylbenzylmagnesium halide.
Step 2: Carboxylation
The freshly prepared Grignard reagent is then reacted with a source of carbon dioxide. This can be achieved by pouring the Grignard solution over dry ice (solid CO₂) or by bubbling CO₂ gas through the solution.
Step 3: Acidification
The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to liberate the final product, this compound.
Recent advancements in this area include nickel-catalyzed carboxylation of benzyl halides, which can proceed under milder conditions (room temperature and atmospheric CO₂ pressure), offering a potentially more user-friendly alternative to the traditional Grignard reaction.
Logical Workflow for Grignard Carboxylation
References
Safety Operating Guide
Proper Disposal of 2-(4-Pentylphenyl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Pentylphenyl)acetic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for the closely related compound, phenylacetic acid, the following PPE should be used:
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
Hazard and Reactivity Profile
| Hazard Classification | Description |
| Acute Toxicity | Phenylacetic acid is harmful if swallowed and causes serious eye irritation. |
| Skin Corrosion/Irritation | Phenylacetic acid may cause skin irritation. |
| Environmental Hazards | Phenylacetic acid is harmful to aquatic life. Therefore, it should not be disposed of down the drain or into the environment.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[2] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide and carbon dioxide.[2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, based on procedures for phenylacetic acid and other chemical waste, involves collection and transfer to a licensed waste disposal facility.[1]
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., absorbent paper, gloves), in a designated and properly labeled hazardous waste container.
- Ensure the container is made of a compatible material and is kept securely closed when not in use.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
4. Arrange for Pickup:
- Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
- It is common practice for such waste to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
5. Spill Cleanup:
- In the event of a spill, avoid generating dust.[2]
- Use an inert absorbent material to clean up the spill.
- Collect the absorbed material and place it in the designated hazardous waste container for disposal.[3]
Important Note: Do not dispose of this compound down the drain. This is to prevent harm to aquatic life.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2-(4-Pentylphenyl)acetic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Pentylphenyl)acetic acid in a laboratory environment. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][5] | To prevent skin contact, which can cause irritation or burns. Nitrile gloves offer good resistance to a variety of chemicals, including many acids and solvents.[4][5] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[4][6] | To protect eyes from splashes, which can cause serious damage.[1][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][7] If ventilation is inadequate, an N95 respirator or a respirator with acid gas cartridges may be necessary.[4] | To prevent inhalation of dust or vapors, which can irritate the respiratory system.[2] |
| Protective Clothing | A lab coat is mandatory.[6] An acid-resistant apron should be worn when handling larger quantities.[4] | To protect the skin and clothing from spills and contamination.[4] |
| Footwear | Closed-toe shoes that fully cover the foot. | To protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Gather all necessary equipment and reagents before starting the procedure.
-
Put on all required PPE as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid generating dust when handling the solid form of the compound.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2][9]
-
-
Post-Handling :
-
Decontaminate the work area thoroughly after the procedure is complete.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.[10]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[10][11] Do not pour it down the drain.[7][10]
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.
-
The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
-
Final Disposal :
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]
Workflow for Handling this compound
Caption: Workflow for handling and disposing of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. leelinework.com [leelinework.com]
- 5. hsa.ie [hsa.ie]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. download.basf.com [download.basf.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwm.edu [uwm.edu]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
